1,3-Dimethylpyrazole-4-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-8(2)7-4/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMSPVHWLBEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681757 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146616-03-6 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylpyrazole-4-boronic Acid
Introduction: The Strategic Importance of Pyrazole Boronic Acids in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The functionalization of this valuable heterocycle is therefore a critical endeavor for medicinal and materials chemists. Among the various synthetic handles that can be appended to the pyrazole core, the boronic acid group is of paramount importance.[3] This moiety is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5]
This guide provides a comprehensive overview of the synthesis and characterization of a specific, yet highly valuable, building block: 1,3-Dimethylpyrazole-4-boronic acid. This compound serves as a crucial intermediate for the synthesis of more complex molecular architectures.[6] We will delve into the practical aspects of its preparation, from the selection of starting materials to the nuances of purification, and detail the analytical techniques required to verify its identity and purity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important chemical entity.
Synthetic Strategy: A Reliable Pathway to this compound
The synthesis of this compound is most effectively achieved through a multi-step process that begins with the construction of the pyrazole ring, followed by a regioselective borylation reaction. The direct synthesis of the boronic acid can be challenging due to its propensity for dehydration to form boroxines. Therefore, a common and highly effective strategy involves the synthesis of the corresponding pinacol ester, which is a stable, crystalline solid that can be easily purified and stored.[7] The pinacol ester can then be deprotected to yield the desired boronic acid immediately before its use in subsequent reactions.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound pinacol ester.
Caption: Synthetic pathway to this compound pinacol ester.
Experimental Protocol: Synthesis of this compound pinacol ester
This protocol is a composite of established methods for pyrazole synthesis and subsequent borylation.[7][8][9][10]
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).[10]
-
Condensation: Heat the reaction mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Volatiles: After the reaction is complete, cool the mixture and remove the volatile by-products by distillation under reduced pressure.
-
Cyclization: To the crude intermediate, cautiously add a 40% aqueous solution of methylhydrazine (1.1 eq) while maintaining the temperature below 30 °C with an ice bath.
-
Reaction Completion and Work-up: Stir the mixture at room temperature for 1 hour. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
-
Saponification: Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[10]
Step 3: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole
-
Decarboxylative Bromination: In a suitable solvent such as acetonitrile, dissolve the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq). Add N-bromosuccinimide (NBS) (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Step 4: Miyaura Borylation to this compound pinacol ester
-
Reaction Setup: To a solution of 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 eq) in a solvent such as dioxane or toluene, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).[7][9]
-
Inert Atmosphere: De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester.[11]
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound or its pinacol ester.
Visualizing the Characterization Workflow
This diagram outlines the standard analytical procedures for verifying the final product.
Caption: A typical workflow for the characterization of the synthesized product.
Detailed Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides crucial information about the structure of the molecule. For 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester, the expected signals include singlets for the two methyl groups on the pyrazole ring, a singlet for the pyrazole ring proton, and a singlet for the twelve equivalent protons of the pinacol group.[12]
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
¹¹B NMR: Boron-11 NMR is a definitive technique to characterize boron-containing compounds. A single peak in the ¹¹B NMR spectrum is indicative of the boronic acid or its ester.[13][14]
| ¹H NMR Data for 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.5 | s |
| ~3.8 | s |
| ~2.4 | s |
| ~1.3 | s |
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) can be employed to obtain the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the desired product from any starting materials, by-products, or impurities.[15] The area under the peak corresponding to the product can be used to quantify its purity.
| Illustrative HPLC Method | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
4. Melting Point
The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound. For this compound pinacol ester, the reported melting point is in the range of 70-76 °C.[16]
Conclusion and Future Perspectives
This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound, a key building block in modern chemical synthesis. The provided protocols, rooted in established chemical principles, offer a clear path for researchers to obtain this valuable compound in high purity. The versatility of the pyrazole boronic acid scaffold in Suzuki-Miyaura cross-coupling reactions ensures its continued importance in the development of novel pharmaceuticals and advanced materials.[17][18] As the demand for more complex and diverse molecular architectures grows, the efficient synthesis of such fundamental building blocks will remain a cornerstone of chemical innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]
- 13. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound pinacol ester 97 1046832-21-6 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid: A Strategic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of pharmacologically active agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions have cemented its role in the development of groundbreaking therapeutics. Within this important class of heterocycles, functionalized pyrazoles that can be readily incorporated into complex molecular architectures are of paramount importance. 1,3-Dimethylpyrazole-4-boronic acid (CAS: 1146616-03-6) and its derivatives have emerged as powerful and versatile building blocks, enabling chemists to forge new carbon-carbon bonds with precision and efficiency, thereby accelerating the discovery of novel drug candidates.[2]
This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in the synthesis of complex pharmaceutical intermediates, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1146616-03-6 | [3] |
| Molecular Formula | C₅H₉BN₂O₂ | [3] |
| Molecular Weight | 139.95 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [2] |
| Synonyms | (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid | [3] |
Stability and Storage
Boronic acids, while more stable than many other organometallic reagents, require careful handling to ensure their integrity.[5] The primary degradation pathway for boronic acids is protodeboronation, which can be influenced by moisture, pH, and temperature. For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Storing under an inert atmosphere, such as nitrogen or argon, can further mitigate degradation.
For many applications, the pinacol ester of this compound (CAS: 1046832-21-6) is utilized. Boronic esters generally exhibit enhanced stability compared to their corresponding acids, making them easier to handle and purify.[7]
| Property (Pinacol Ester) | Value | Source(s) |
| CAS Number | 1046832-21-6 | [8] |
| Molecular Formula | C₁₁H₁₉BN₂O₂ | [4] |
| Molecular Weight | 222.09 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 73.0 to 77.0 °C | [4] |
Safety and Handling
As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][9]
Synthesis of this compound and its Pinacol Ester
The reliable synthesis of this compound and its pinacol ester is crucial for its application in drug discovery programs. While several methods exist for the synthesis of boronic acids, a common and scalable approach involves the lithiation of a halogenated pyrazole precursor followed by quenching with a borate ester.[5][10]
A detailed, step-by-step protocol for the synthesis of this compound pinacol ester is outlined in the workflow below, adapted from patented procedures.[11] This method starts from the readily available 1,3-dimethyl-4-bromopyrazole.
Caption: A generalized workflow for the synthesis of this compound pinacol ester.
Detailed Experimental Protocol (Pinacol Ester Synthesis)
-
Step 1: Reaction Setup
-
In a four-necked flask under an inert atmosphere, charge 1,3-dimethyl-4-bromopyrazole (1.0 eq), tetrahydrofuran (THF), and trimethyl borate (1.2 eq).[11]
-
-
Step 2: Lithiation
-
Cool the reaction mixture to between -70°C and -80°C.
-
Slowly add n-hexyllithium (1.3 eq) dropwise, maintaining the low temperature.[11]
-
-
Step 3: Borylation and Esterification
-
Step 4: Workup and Isolation
-
Quench the reaction by the addition of water.
-
Cool the mixture and add glacial acetic acid, followed by solid sodium carbonate to adjust the pH to ~7.[11]
-
Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.
-
The crude product can be further purified by trituration or recrystallization to yield the desired this compound pinacol ester.[11]
-
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] This palladium-catalyzed reaction is widely lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[12]
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the direct installation of the 1,3-dimethylpyrazole moiety onto various aromatic and heteroaromatic systems. This is of particular interest in drug discovery, where the pyrazole ring is a key pharmacophore in many therapeutic agents, including kinase inhibitors.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices for Suzuki-Miyaura Coupling
-
Choice of Catalyst: The selection of the palladium catalyst and the associated ligand is critical for a successful coupling reaction. For heteroaryl boronic acids like this compound, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[12][14]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[3] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, particularly with challenging substrates.[12]
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
A Self-Validating Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using a pyrazole boronic acid derivative.
-
Step 1: Reagent Preparation
-
In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound or its pinacol ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[15]
-
-
Step 2: Catalyst Addition
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent system (e.g., 4:1 dioxane:water).[15]
-
-
Step 3: Reaction Execution
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100°C) and monitor its progress by TLC or LC-MS.[15]
-
-
Step 4: Workup and Purification
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by column chromatography to yield the desired coupled product.
-
Applications in Drug Discovery: A Case Study Perspective
The pyrazole boronic acid scaffold is a key component in the synthesis of numerous targeted therapies, particularly in the realm of kinase inhibitors. For instance, the closely related 4-pyrazoleboronic acid pinacol ester is a crucial intermediate in the synthesis of Baricitinib, an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[6][16][17] This underscores the industrial relevance and strategic importance of this class of building blocks.
While a specific, publicly disclosed drug synthesized from this compound is not readily identifiable, its utility is evident in the broader context of kinase inhibitor research. For example, various pyrazole-containing compounds have been investigated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a promising target in oncology.[13] The synthesis of analogs of the CDK9 inhibitor CAN508 has been accomplished using Suzuki-Miyaura coupling of a substituted pyrazole, demonstrating the applicability of this methodology in the field.[14] The 1,3-dimethyl substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) in such inhibitor designs.
Conclusion
This compound and its pinacol ester are invaluable reagents for the modern medicinal chemist. Their robust synthesis, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and the inherent pharmacological relevance of the 1,3-dimethylpyrazole scaffold make them strategic assets in the design and synthesis of novel therapeutics. This guide has provided a comprehensive technical overview, from fundamental properties and handling to detailed synthetic protocols and applications, to empower researchers and drug development professionals in their quest for the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 4. echemi.com [echemi.com]
- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105294699A - Method for preparing baricitinib - Google Patents [patents.google.com]
- 7. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Pyrazoleboronic Acid Pinacol Ester For Baricitinib CAS 269410-08-4 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.fi [fishersci.fi]
- 16. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]
- 17. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
1,3-Dimethylpyrazole-4-boronic acid molecular weight and formula
An In-Depth Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 1146616-03-6), a heterocyclic organoboron compound of significant interest to the pharmaceutical and chemical synthesis industries. We will explore its fundamental physicochemical properties, outline established synthetic pathways, and detail its critical applications as a versatile building block in modern drug discovery and organic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its utilization, particularly in cross-coupling reactions, and providing exemplary protocols to guide experimental design.
Introduction: The Convergence of Pyrazoles and Boronic Acids
This compound belongs to a highly valuable class of chemical reagents that combines two key structural motifs: the pyrazole ring and the boronic acid functional group. Pyrazoles are five-membered heterocyclic scaffolds prevalent in a vast number of approved pharmaceutical agents, prized for their metabolic stability and diverse biological activities. Boronic acids, and their corresponding esters, are indispensable tools in synthetic organic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]
The unique combination of these two moieties in a single molecule makes this compound a powerful intermediate for constructing complex molecular architectures.[3] Its strategic placement of the boronic acid group at the 4-position of the dimethylated pyrazole ring allows for precise and predictable incorporation of this heterocycle into target molecules, facilitating the exploration of new chemical space in drug discovery programs.[3]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Accurate identification through its unique CAS number is critical for procurement and regulatory compliance.
| Property | Data | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid | [4][5] |
| CAS Number | 1146616-03-6 | [4][5][6] |
| Molecular Formula | C₅H₉BN₂O₂ | [4][5][6] |
| Molecular Weight | 139.95 g/mol | [4][5] |
| MDL Number | MFCD18250638 | [4][5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95-97% | [3][5] |
| Canonical SMILES | B(C1=CN(N=C1C)C)(O)O | [6] |
| InChI Key | SWUMSPVHWLBEHP-UHFFFAOYSA-N | [5] |
Synthesis Pathway: From Halogenated Precursors
The synthesis of pyrazole-4-boronic acids and their pinacol esters typically proceeds via a palladium-catalyzed borylation reaction. This well-established methodology involves the coupling of a halogenated pyrazole precursor with a diboron reagent.
The general workflow is as follows: A 4-halo-1,3-dimethylpyrazole (e.g., 4-iodo- or 4-bromo-1,3-dimethylpyrazole) is reacted with a diboron species, most commonly bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base.[7] The choice of catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is critical as it facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A weak base, like potassium acetate or potassium carbonate, is required to activate the diboron reagent.[7] This reaction first yields the more stable pinacol ester derivative, which can then be deprotected under appropriate conditions to yield the free boronic acid.
Core Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its function as a molecular building block.[3] Its pre-functionalized structure allows for its direct incorporation into larger, more complex molecules, saving synthetic steps and enabling the rapid generation of compound libraries for screening.
Suzuki-Miyaura Cross-Coupling
This is the cornerstone application. The boronic acid serves as the organoboron nucleophile, which couples with a wide variety of aryl or heteroaryl halides (or triflates) under palladium catalysis. This reaction forms a new carbon-carbon bond, reliably linking the dimethylpyrazole moiety to another aromatic system. This is a foundational strategy for building the core structures of many modern kinase inhibitors and other targeted therapeutics.
Role in Medicinal Chemistry
Boronic acids are recognized as important pharmacophores and are present in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade).[1][2][8] While this compound is primarily used as a synthetic intermediate, its structural motifs are highly relevant. The pyrazole ring can engage in hydrogen bonding and other non-covalent interactions within protein active sites, while the boronic acid itself can form reversible covalent bonds with catalytic serine, threonine, or cysteine residues in enzymes.[2]
The logical flow of its use in a drug discovery context is illustrated below.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a generalized procedure for coupling this compound with an aryl bromide. It is a self-validating system grounded in well-established chemical principles.
Objective: To synthesize 4-(Aryl)-1,3-dimethyl-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the Aryl Bromide (1.1 eq), this compound (1.0 eq), and Potassium Carbonate (3.0 eq).
-
Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid side reactions. Flame-drying removes adsorbed water which can interfere with the reaction.
-
-
Catalyst Addition:
-
Add the Pd(dppf)Cl₂ catalyst (0.05 eq) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Causality: The phosphine ligands (dppf) stabilize the palladium center and facilitate the catalytic cycle. A sub-stoichiometric amount is used as it is regenerated during the reaction.
-
-
Solvent Degassing and Addition:
-
Add the degassed solvent mixture (1,4-Dioxane/Water). The solution should be sparged with an inert gas for 15-20 minutes prior to addition.
-
Causality: Degassing removes dissolved oxygen, which can deactivate the catalyst. The aqueous component is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the crucial transmetalation step.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Stability, Storage, and Handling
Proper storage is essential to maintain the integrity of the boronic acid.
-
Storage: The compound should be stored in a dry, sealed container.[4]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids can be irritants, and appropriate precautions should be taken.
Conclusion
This compound is a high-value, versatile chemical intermediate that serves as a critical building block in modern synthetic and medicinal chemistry. Its robust utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient method for incorporating the medicinally relevant dimethylpyrazole scaffold into complex target molecules. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of novel therapeutics and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. labshake.com [labshake.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethylpyrazole-4-boronic acid
Introduction to 1,3-Dimethylpyrazole-4-boronic acid
This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a boronic acid moiety. The pyrazole scaffold is a common motif in pharmaceuticals due to its diverse biological activities. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis. The precise characterization of this molecule is paramount for its effective use in synthetic applications and for ensuring the purity and identity of resulting products.
Below is the chemical structure of this compound:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the two methyl groups. The protons of the boronic acid's hydroxyl groups are often broad and may exchange with residual water in the solvent, making them difficult to observe.
Expected Chemical Shifts (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| C5-H | ~7.5 - 8.0 | Singlet | 1H |
| N1-CH₃ | ~3.7 - 3.9 | Singlet | 3H |
| C3-CH₃ | ~2.2 - 2.4 | Singlet | 3H |
| B(OH )₂ | Variable (broad) | Singlet | 2H |
Rationale for Predictions:
-
The chemical shifts are predicted based on data for analogous pyrazole derivatives and the known electronic effects of the substituents. For instance, the ¹H NMR spectrum of the pinacol ester of 1,3-dimethyl-1H-pyrazole-4-boronic acid shows characteristic signals that can be extrapolated to the free boronic acid.[1]
-
The C5-H proton is expected to be the most downfield of the non-labile protons due to its position on the electron-deficient aromatic pyrazole ring.
-
The N-methyl group (N1-CH₃) will be deshielded compared to the C-methyl group (C3-CH₃) due to the direct attachment to the electronegative nitrogen atom.
-
The boronic acid protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| C 3 | ~148 - 152 |
| C 5 | ~138 - 142 |
| C 4 | ~105 - 110 (broad) |
| N1-C H₃ | ~35 - 38 |
| C3-C H₃ | ~12 - 15 |
Justification of Assignments:
-
The chemical shifts are estimated from data for substituted pyrazoles.[2]
-
The C4 carbon, being directly attached to the boron atom, is expected to exhibit a broader signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly upfield compared to the other ring carbons.
-
The quaternary carbons C3 and C5 will be downfield, with C3 being the most deshielded due to the attachment of a methyl group and its position adjacent to two nitrogen atoms.
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial tool for characterizing boron-containing compounds. The chemical shift provides information about the coordination state of the boron atom.
For this compound, a single, broad resonance is expected in the range of +28 to +33 ppm (relative to BF₃·OEt₂).[3] This chemical shift is characteristic of a trigonal planar (sp² hybridized) boron atom in a boronic acid. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as protic solvents can lead to the exchange of the B(OH)₂ protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Fewer scans are typically needed compared to ¹³C NMR.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3600 - 3200 | O-H stretch (B-OH) | Strong, Broad |
| ~3100 - 3000 | C-H stretch (aromatic & methyl) | Medium |
| ~1600 - 1450 | C=C and C=N stretch (pyrazole ring) | Medium to Strong |
| ~1400 - 1300 | B-O stretch | Strong |
| ~1200 - 1150 | B-OH in-plane bend | Medium |
| ~800 - 700 | C-H out-of-plane bend | Strong |
Interpretation of IR Data:
-
The most prominent feature will be a broad and strong absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the boronic acid group, which is often involved in hydrogen bonding.[4][5]
-
A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.[6]
-
The presence of the pyrazole ring will be confirmed by characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic trimers called boroxines.[7]
Expected Mass Spectrometric Data:
-
Molecular Weight: 139.95 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 140 (for the most abundant isotopes, ¹¹B, ¹²C, ¹⁴N, ¹⁶O, ¹H)
-
Electrospray Ionization (ESI):
-
In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 141 is expected.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 139 may be observed.[8]
-
-
Fragmentation: Common fragmentation pathways may involve the loss of water (-18 amu) or the entire boronic acid group.
-
Boroxine Formation: The presence of a peak corresponding to the trimeric boroxine anhydride [(M-H₂O)₃+H]⁺ may be observed, especially under thermal ionization conditions.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.[8]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
Caption: Potential species observed in the mass spectrum.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data based on established principles and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this important synthetic building block. Careful interpretation of the combined spectroscopic data is essential for unambiguous structure elucidation and purity assessment.
References
- 1. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid and Its Pinacol Ester
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dimethylpyrazole-4-boronic acid sits at a valuable intersection, merging the proven utility of the pyrazole scaffold with the versatile reactivity of the boronic acid functional group. The pyrazole ring is a privileged heterocycle, forming the core of numerous biologically active compounds, while the boronic acid is the cornerstone of palladium-catalyzed cross-coupling chemistry.
This guide provides an in-depth examination of the physical and chemical properties of this compound and its more commonly utilized synthetic precursor, the pinacol ester. As practicing researchers and drug development professionals, understanding the nuances of this reagent—from its synthesis and handling to its application and analysis—is critical for leveraging its full potential. We will move beyond mere data recitation to explain the causality behind experimental choices, ensuring that the protocols described herein are not just instructions, but self-validating systems for reproducible success.
Section 1: Molecular and Physicochemical Properties
This compound is typically handled and sold as its more stable pinacol ester derivative (1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole). The esterification protects the boronic acid from dehydration, which can lead to the formation of unreactive trimeric boroxines, and improves its stability for storage and handling.[1] For most synthetic applications, particularly Suzuki-Miyaura couplings, the pinacol ester is used directly, as the active boronic acid is generated in situ under the basic reaction conditions.
Below is the structural representation of both the boronic acid and its pinacol ester.
Caption: Chemical structures of the boronic acid and its pinacol ester.
The key physicochemical properties are summarized in the table below. Note the distinction between the free acid and its pinacol ester.
| Property | This compound | This compound, pinacol ester |
| CAS Number | 1146616-03-6[2] | 1046832-21-6 |
| Molecular Formula | C₅H₉BN₂O₂[2] | C₁₁H₁₉BN₂O₂ |
| Molecular Weight | 139.95 g/mol [2] | 222.09 g/mol |
| Appearance | Solid (data specific to form is limited)[3] | White to off-white solid |
| Melting Point | Data not readily available | 70-77 °C[4] |
| Boiling Point | Data not readily available | 322.3 ± 30.0 °C (Predicted)[4] |
| Solubility | Data not readily available | Soluble in organic solvents like dioxane, THF, DMF |
| pKa | Data not readily available | 2.56 ± 0.10 (Predicted)[4] |
Section 2: Synthesis and Purification
The synthesis of pyrazole boronic esters can be achieved through several established organometallic routes. A common and reliable method involves the palladium-catalyzed Miyaura borylation of a corresponding halopyrazole.[5] This approach offers high functional group tolerance and generally good yields.
An alternative, powerful strategy involves direct C-H borylation, though this often requires specific directing groups or catalysts and can present challenges with regioselectivity. Another route proceeds via lithiation of a halopyrazole followed by quenching with a borate ester.[6][7]
Caption: General workflow for the synthesis of the target pinacol ester.
Experimental Protocol: Synthesis via Miyaura Borylation
Causality: This protocol uses the Miyaura borylation reaction, which is a robust and widely used method for converting aryl halides to aryl boronate esters. The Pd(dppf)Cl₂ catalyst is chosen for its high efficiency in these transformations. Potassium acetate acts as the base, which is crucial for the catalytic cycle. Dioxane is a common high-boiling aprotic solvent suitable for this reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Causality: Boronic esters can be sensitive to hydrolysis on acidic silica gel. Therefore, purification is often best achieved by recrystallization or by column chromatography using neutral alumina or deactivated silica gel to preserve the product's integrity.[8]
-
Column Chromatography:
-
Prepare a column with neutral alumina or silica gel treated with triethylamine.
-
Load the crude product onto the column.
-
Elute with a solvent system of increasing polarity, typically starting with hexane and gradually adding ethyl acetate.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane, ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 3: Chemical Reactivity and Applications
The primary utility of this compound and its ester lies in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[9]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronate species by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Causality: This protocol outlines a general procedure for coupling the pyrazole boronic ester with an aryl bromide. The choice of catalyst (e.g., Pd(PPh₃)₄ or a Pd₂/ligand system) and base (e.g., K₃PO₄, Cs₂CO₃) can be critical and may require optimization depending on the specific substrates.[10] A mixed solvent system like dioxane/water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[11]
-
Vessel Preparation: To a microwave vial or Schlenk flask, add the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture with stirring to 80-120 °C for 2-16 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Section 4: Analytical Characterization
Accurate analysis of boronic esters presents a unique challenge due to their susceptibility to hydrolysis, especially during reversed-phase HPLC (RP-HPLC) analysis.[1] The acidic silanol groups on standard silica-based columns can catalyze the hydrolysis of the ester back to the more polar, poorly retained boronic acid, leading to inaccurate purity assessments and peak tailing.[12]
Recommended Protocol: HPLC Analysis
Causality: To mitigate on-column hydrolysis, a specialized HPLC column with low silanol activity is the most critical parameter.[1] Using an aprotic solvent like acetonitrile as the sample diluent prevents hydrolysis prior to injection.[12] This method provides a robust system for obtaining accurate purity data.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A column with low silanol activity, such as a Waters XTerra™ MS C18 or equivalent (e.g., 4.6 x 50 mm, 2.5 µm).[12][13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 or 254 nm.
-
Sample Preparation: Dissolve the sample in 100% acetonitrile. Avoid aqueous diluents to prevent pre-injection hydrolysis.
NMR Characterization
¹H NMR spectroscopy is a primary tool for structural confirmation. For the pinacol ester, the following characteristic signals are expected:
-
Pyrazole Ring Proton: A singlet for the C5-H proton.
-
N-Methyl Group: A singlet around 3.8-4.0 ppm.
-
C-Methyl Group: A singlet around 2.3-2.5 ppm.
-
Pinacol Methyls: A sharp singlet at ~1.3 ppm, integrating to 12 protons.[5][6]
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and its ester.
-
Safety: The pinacol ester is harmful if swallowed and may cause skin, eye, and respiratory irritation.[14] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[2] Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Stability: As discussed, boronic acids can dehydrate to form boroxines, and the pinacol ester is susceptible to hydrolysis. Minimizing exposure to air and moisture is the key to preserving its reactivity.
Section 6: Conclusion
This compound, primarily in its pinacol ester form, is a high-value reagent for researchers in organic synthesis and drug discovery. Its true potential is realized when its properties are fully understood—from its inherent stability challenges, which dictate storage and analytical approaches, to its powerful reactivity in Suzuki-Miyaura cross-coupling. By employing the robust synthesis, purification, and analytical protocols detailed in this guide, scientists can confidently and reproducibly incorporate this versatile pyrazole building block into novel molecular entities, accelerating the pace of innovation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1046832-21-6 Cas No. | 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]
Introduction: The Strategic Importance of Pyrazole Boronic Esters in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in critical interactions with biological targets. Among the vast array of pyrazole derivatives, those functionalized with a boronic acid pinacol ester group at the 4-position have emerged as exceptionally versatile and valuable building blocks. These compounds are instrumental in the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
This compound pinacol ester, in particular, offers chemists a stable, easy-to-handle reagent for introducing the 1,3-dimethylpyrazole motif into target molecules.[2] The pinacol ester form enhances stability against degradation pathways like protodeboronation, which can plague free boronic acids, ensuring reproducibility and reliability in synthetic applications.[3] This guide provides a detailed exploration of the primary synthetic routes to this key intermediate, offering field-proven insights into experimental design, execution, and mechanistic underpinnings for researchers in drug discovery and materials science.
Part 1: A Comparative Analysis of Synthetic Strategies
Several distinct strategies have been developed for the synthesis of pyrazole boronic esters. The optimal choice depends on factors such as starting material availability, scale, and tolerance of functional groups.
-
Halogen-Lithium Exchange followed by Borylation: This classical organometallic approach involves the deprotonation of a halogenated pyrazole, typically 4-bromo-1,3-dimethylpyrazole, at cryogenic temperatures using a strong base like n-butyllithium. The resulting lithiated intermediate is then quenched with a boron electrophile (e.g., triisopropyl borate), followed by acidic workup and esterification with pinacol. While effective, this method often suffers from low yields and requires strictly anhydrous conditions and low temperatures.[4][5]
-
Iridium-Catalyzed C–H Borylation: Representing the state-of-the-art in atom economy, this method allows for the direct conversion of a C–H bond to a C–B bond, obviating the need for a pre-functionalized halogenated starting material.[6][7] The regioselectivity of the iridium-catalyzed borylation of 1,3-dimethylpyrazole is sterically driven, favoring the less hindered C4 position.[8] This approach is highly efficient but relies on expensive iridium catalysts and specialized ligands.[9] The catalytic cycle typically involves an Ir(III) active species that undergoes oxidative addition into the C-H bond.[10]
-
Palladium-Catalyzed Miyaura Borylation: This is arguably the most robust, scalable, and widely adopted method for synthesizing aryl and heteroaryl boronic esters. The reaction employs a palladium catalyst to couple a halo-pyrazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11][12] This method demonstrates broad functional group tolerance and generally proceeds in high yields, making it the focus of our detailed protocol.
Logical Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of the target compound via the robust Palladium-catalyzed Miyaura Borylation route.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. This compound pinacol ester 97 1046832-21-6 [sigmaaldrich.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 1,3-Dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS 1046832-21-6) in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic incorporation of heterocyclic moieties is paramount. The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of biologically active compounds.[1] The ability to efficiently and selectively introduce this core into complex molecules is a key challenge for synthetic chemists. 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1046832-21-6) has emerged as a powerful and versatile building block to address this challenge, primarily through its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable reagent, with a focus on its practical utility for researchers and drug development professionals.
Physicochemical Properties and Structural Elucidation
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key characteristics of 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester are summarized in the table below.
| Property | Value |
| CAS Number | 1046832-21-6 |
| Molecular Formula | C₁₁H₁₉BN₂O₂ |
| Molecular Weight | 222.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 73.0 to 77.0 °C |
| Boiling Point (Predicted) | 322.3 ± 30.0 °C |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ |
The pinacol ester functionality provides enhanced stability and ease of handling compared to the corresponding boronic acid, making it ideal for a wide range of synthetic applications.[2]
Spectroscopic Characterization:
The structural integrity of 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester can be unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR (400MHz, CDCl₃): δ = 7.54 (s, 1H), 3.81 (s, 3H), 2.38 (s, 3H), 1.29 (s, 12H).
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester
The efficient synthesis of this key intermediate is crucial for its widespread application. A common and effective method involves a one-pot borylation of a pre-functionalized pyrazole derivative.
Experimental Protocol:
A synthesis method for 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester has been described starting from 1,3-dimethyl-4-bromopyrazole.[1] The procedure involves the reaction of the bromopyrazole with triisopropyl borate in the presence of hexyllithium at low temperatures (-65°C to -80°C). Following the borylation, the intermediate is treated with pinacol to afford the desired pinacol ester. The reaction is then worked up with an aqueous quench, followed by extraction and purification.
Workflow for the Synthesis:
Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The primary utility of 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted heterocycles.[2]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is often facilitated by a base. The base activates the boronic ester, making it more nucleophilic.
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. For base-sensitive substrates, milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[3]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole moiety is a well-established pharmacophore, and the ability to readily synthesize substituted pyrazoles via Suzuki-Miyaura coupling makes 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester a valuable tool in drug discovery.
Synthesis of Kinase Inhibitors:
A significant application of pyrazole boronic acid esters is in the synthesis of kinase inhibitors. For instance, 1H-Pyrazole-4-boronic acid pinacol ester is a known intermediate in the synthesis of Mps1 kinase inhibitors.[4] While a direct synthesis of a marketed drug using the title compound is not prominently documented in publicly available literature, its utility in constructing complex heterocyclic systems is evident from patent literature. For example, the synthesis of substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids, which are of interest in medicinal chemistry, can utilize this reagent.
The synthesis of Baricitinib, an oral JAK kinase 1 and JAK kinase 2 inhibitor, utilizes a similar building block, 4-pyrazoleboronic acid pinacol ester, highlighting the importance of this class of reagents in the pharmaceutical industry.[5]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1046832-21-6) is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for the construction of complex molecules containing the pyrazole scaffold. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties, synthesis, and applications of this building block is essential for the development of novel and innovative chemical entities.
References
An In-depth Technical Guide to (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the pyrazole scaffold is a "biologically privileged" structure, frequently incorporated into drug candidates due to its favorable pharmacological profile.[1][2] The functionalization of this core, particularly through the introduction of a boronic acid moiety, unlocks powerful synthetic pathways. This guide provides a comprehensive technical overview of (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid , a key building block for researchers in drug discovery and materials science. We will delve into its structure, properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid . It is crucial to distinguish it from its isomers, such as (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, as the position of the methyl groups significantly influences the molecule's reactivity and steric profile.
Core Structure
The molecule consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at three positions:
-
N1-position: A methyl group.
-
C3-position: A methyl group.
-
C4-position: A boronic acid group (-B(OH)₂).
This specific arrangement provides a stable, versatile, and reactive partner for a variety of chemical transformations.
Physicochemical Data
A summary of the key properties is essential for experimental design. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| IUPAC Name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| CAS Number | 1146616-03-6 | [3] |
| Molecular Formula | C₅H₉BN₂O₂ | [3] |
| Molecular Weight | 139.95 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥97% | [4] |
| Storage | Store in a freezer, sealed in a dry environment. |
Synthesis of the Core Reagent
The synthesis of pyrazole-4-boronic acids and their pinacol esters typically involves a palladium-catalyzed borylation of a corresponding halopyrazole. This method is a cornerstone of modern synthetic chemistry, allowing for the efficient creation of carbon-boron bonds.[5]
A general and robust pathway begins with the appropriate 4-halopyrazole, which is then reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The resulting pinacol ester is often isolated as a more stable intermediate before being hydrolyzed to the desired boronic acid.
Conceptual Synthesis Workflow
The diagram below illustrates a common synthetic route from a 4-halo-1,3-dimethyl-1H-pyrazole precursor.
Caption: Generalized workflow for the synthesis of the title boronic acid.
Rationale Behind Experimental Choices
-
Palladium Catalyst: Catalysts like Pd(dppf)Cl₂ are chosen for their high efficiency and tolerance to a wide range of functional groups. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base: A weak base, such as potassium acetate (KOAc), is critical. It activates the diboron reagent and facilitates the transmetalation step without causing unwanted side reactions.[5]
-
Pinacol Ester Intermediate: The synthesis often targets the pinacol ester first because it is generally more stable, less prone to dehydration (trimerization to boroxines), and easier to purify via chromatography than the free boronic acid.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6][7] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the construction of complex molecular architectures from simple precursors.
The reaction allows for the precise coupling of the C4 position of the pyrazole ring to an aryl, heteroaryl, or vinyl halide/triflate, making it indispensable for synthesizing novel drug candidates and functional materials.[8][9]
General Reaction Scheme & Catalytic Cycle
The diagram below outlines the workflow for a typical Suzuki-Miyaura coupling using this pyrazole boronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction, a primary application for this reagent. This protocol is based on established methodologies for coupling aryl halides with pyrazole boronic acids.[10]
Objective
To synthesize 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole from (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid and 4-bromoanisole.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | 139.95 | 1.0 | 140 mg |
| 4-Bromoanisole | 187.04 | 1.1 | 206 mg (1.1 equiv.) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 265 mg (2.5 equiv.) |
| 1,4-Dioxane | - | - | 8 mL |
| Deionized Water | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid (140 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), sodium carbonate (265 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic solvent system is standard for Suzuki couplings, with the aqueous phase containing the base.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
(1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid is a high-value, versatile building block for synthetic chemistry. Its primary strength lies in its application in Suzuki-Miyaura cross-coupling reactions, providing a reliable and efficient route to novel 4-substituted pyrazole derivatives. For researchers in drug development and materials science, mastering the use of this reagent opens the door to a vast chemical space of potentially bioactive and functionally important molecules. The protocols and principles outlined in this guide serve as a foundational resource for the successful application of this powerful synthetic tool.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethyl-1H-pyrazol-4-ylboronic acid, CasNo.1146616-03-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. bldpharm.com [bldpharm.com]
- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 1,3-Dimethylpyrazole-4-boronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Rising Prominence of Pyrazole Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic use of novel building blocks is paramount to accessing new chemical space and developing next-generation therapeutics. Among these, heterocyclic boronic acids have emerged as exceptionally versatile reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are foundational in constructing the complex carbon-carbon and carbon-heteroatom bonds that form the backbone of many contemporary drug candidates.
This guide focuses on a specific, high-value building block: 1,3-Dimethylpyrazole-4-boronic acid (CAS No. 1146616-03-6). The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] The addition of a boronic acid moiety at the 4-position of the 1,3-dimethylpyrazole core creates a highly adaptable reagent for introducing this desirable heterocyclic motif into target molecules. This guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol for its preparation, and a discussion of its applications for researchers, medicinal chemists, and professionals in drug development. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them indispensable tools in organic synthesis.[2]
Commercial Availability and Supplier Overview
This compound and its more stable pinacol ester derivative, 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1046832-21-6), are readily available from a range of chemical suppliers. The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the desired stability for storage. The pinacol ester is generally more stable to dehydration and purification by chromatography.
For researchers and procurement managers, selecting a supplier involves balancing cost, purity, available quantities, and lead times. Below is a comparative summary of prominent suppliers. It is important to note that pricing is subject to change and bulk orders often have significantly different pricing structures.
| Supplier | Product Form | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Pinacol Ester | 1046832-21-6 | ≥97% | Gram to multi-gram scale |
| Fluorochem | Boronic Acid | 1146616-03-6 | ≥95% | Milligram to multi-gram scale |
| BLD Pharmatech | Boronic Acid | 1146616-03-6 | ≥97% | Inquire for bulk |
| Ningbo Innopharmchem | Boronic Acid | 1146616-03-6 | ≥97%[3] | Bulk quantities available[3] |
| Boron Molecular | Pinacol Ester | 1046832-21-6 | ≥95%[4] | Gram to multi-gram scale[4] |
| Echemi (Henan Fengda) | Pinacol Ester | 1046832-21-6 | Inquire | Bulk quantities available[5] |
| Watson International Ltd. | Pinacol Ester | 1046832-21-6 | ≥97%[6] | Inquire for details[6] |
Synthesis of this compound and its Pinacol Ester
While commercially available, an in-house synthesis of this compound or its pinacol ester can be a cost-effective alternative for large-scale needs or for the synthesis of novel analogs. A common and robust method involves a three-step sequence starting from readily available pyrazole, as outlined in the workflow below. This approach is adapted from methodologies described in the patent literature for related structures.[7]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound pinacol ester
This protocol is based on a general procedure for the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters.[7]
Step 1: Synthesis of 4-Iodo-1,3-dimethylpyrazole
-
Reaction Setup: To a solution of 1,3-dimethylpyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-iodo-1,3-dimethylpyrazole.
Step 2: Synthesis of this compound pinacol ester
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 4-iodo-1,3-dimethylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -10 °C to -15 °C.
-
Grignard Formation: Slowly add a solution of isopropylmagnesium chloride (1.1 eq) in THF dropwise, maintaining the internal temperature below -10 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete halogen-metal exchange.
-
Borylation: To the resulting Grignard reagent, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) (1.2 eq) dropwise, again maintaining the low temperature.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., n-heptane) to yield the pure this compound pinacol ester.[7]
Step 3 (Optional): Hydrolysis to this compound
The pinacol ester can be hydrolyzed to the free boronic acid if required.
-
Reaction Setup: Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Hydrolysis: Add an aqueous solution of a strong acid, such as hydrochloric acid (HCl), and stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture carefully with a base (e.g., sodium bicarbonate). Remove the acetone under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the this compound.
Applications in Drug Discovery and Development
The 1,3-dimethylpyrazole moiety is a valuable pharmacophore due to its metabolic stability and its ability to act as a hydrogen bond acceptor and/or donor, depending on substitution. The introduction of this group into a molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties.
Key Application Areas:
-
Scaffold for Kinase Inhibitors: The pyrazole ring is a common core structure in many kinase inhibitors. This compound allows for the facile introduction of this scaffold, enabling the exploration of structure-activity relationships (SAR) in kinase inhibitor discovery programs.
-
Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or pyridine, to improve properties like solubility, metabolic stability, or target engagement.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized heterocycle, 1,3-dimethylpyrazole derivatives are excellent candidates for fragment screening libraries. The boronic acid handle provides a straightforward vector for fragment evolution and linking.
-
Anti-inflammatory and Anticancer Agents: Pyrazole derivatives have shown significant potential as anti-inflammatory and anticancer agents.[1] The ability to easily synthesize a diverse library of compounds using this compound as a building block is a significant advantage in these therapeutic areas.
Caption: Role in Suzuki-Miyaura coupling for drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Identification: Boronic acids are generally considered to be irritants. This compound may cause skin, eye, and respiratory tract irritation.[8][9] It is harmful if swallowed.[10] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[8][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood, especially when handling the solid as a powder.[10]
-
Handling: Avoid generating dust.[9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Boronic acids can be sensitive to air and moisture, and proper storage is crucial to maintain their integrity.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability from a range of suppliers, coupled with established synthetic routes for its preparation, makes it an accessible tool for researchers. The unique properties of the 1,3-dimethylpyrazole scaffold, combined with the synthetic flexibility of the boronic acid functional group, ensure that this reagent will continue to play a significant role in the development of novel therapeutics. This guide provides the foundational knowledge for scientists to effectively source, synthesize, and apply this important chemical entity in their research endeavors.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. echemi.com [echemi.com]
- 6. warshel.com [warshel.com]
- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 1,3-Dimethyl-1H-pyrazole-4-Boronic Acid,pinacol Ester - Free SDS search [msds.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 1,3-Dimethylpyrazole-4-boronic Acid in Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly sought after in drug design, including metabolic stability, hydrogen bonding capabilities, and the ability to serve as a versatile pharmacophore.[2][3] Consequently, the development of robust and efficient synthetic methodologies for the introduction of the pyrazole moiety into complex molecular architectures is of paramount importance to the pharmaceutical industry.[4]
Among the most powerful tools for forging carbon-carbon bonds in contemporary organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed process, which couples an organoboron species with an organic halide or triflate, is celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[6] Boronic acids and their derivatives, such as 1,3-Dimethylpyrazole-4-boronic acid, are key reagents in these transformations, serving as versatile and low-toxicity nucleophilic partners.[7]
This guide provides a comprehensive overview of the application of this compound and its pinacol ester in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, empowering researchers to confidently employ this valuable building block in their synthetic endeavors.
Understanding the Reagent: this compound and its Pinacol Ester
This compound and its corresponding pinacol ester are stable, easy-to-handle solid reagents that serve as excellent precursors for the introduction of the 1,3-dimethylpyrazol-4-yl moiety.[8][9] The N-methylation of the pyrazole ring circumvents potential complications arising from the acidic N-H proton present in unprotected pyrazoles, which can inhibit the palladium catalyst.[10]
The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the stability of the other components in the reaction mixture. Pinacol esters generally exhibit enhanced stability towards protodeboronation, a common side reaction with heteroaryl boronic acids, particularly under harsh conditions.
Table 1: Properties of this compound Pinacol Ester
| Property | Value |
| CAS Number | 1046832-21-6 |
| Molecular Formula | C₁₁H₁₉BN₂O₂ |
| Molecular Weight | 222.09 g/mol |
| Appearance | Solid |
| Melting Point | 70-76 °C |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols: Suzuki-Miyaura Coupling of this compound Pinacol Ester
The following protocol is a robust starting point for the coupling of this compound pinacol ester with a range of aryl and heteroaryl bromides.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for the Synthesis of 4-Aryl-1,3-dimethylpyrazoles
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a suitable precatalyst such as XPhos Pd G2 (2-5 mol%)[12]
-
A suitable phosphine ligand, e.g., SPhos or XPhos (4-10 mol%)
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)[10]
-
Solvent: 1,4-Dioxane/water (4:1 or 5:1 v/v) or an anhydrous solvent like THF or DME for sensitive substrates.[13][14]
-
Anhydrous solvents (if required)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound pinacol ester (0.6-0.75 mmol), and the base (1.0-1.5 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Degassing: Sparge the mixture with the inert gas for 10-15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and ligand. For air-sensitive catalysts, this should be done in a glovebox.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1,3-dimethylpyrazole.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.
Table 2: Guide to Reaction Optimization
| Parameter | Recommendation and Rationale |
| Palladium Source | For challenging couplings, consider using pre-formed catalysts like XPhos Pd G2 or SPhos Pd G2. These are often more active and air-stable than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[10][12] |
| Ligand | Bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally effective for heteroaryl couplings as they promote the reductive elimination step and stabilize the palladium catalyst.[10] |
| Base | The choice of base is critical. K₂CO₃ is a good starting point for most couplings. For less reactive aryl chlorides or substrates prone to side reactions, a stronger base like K₃PO₄ may be beneficial.[10][13] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13] For water-sensitive substrates, anhydrous conditions with a base like potassium fluoride (KF) can be employed. |
| Temperature | Reaction temperatures typically range from 80-110 °C. Microwave irradiation can often significantly reduce reaction times.[13] |
Common Issues and Solutions:
-
Low Conversion:
-
Increase the reaction temperature or switch to microwave heating.
-
Screen different palladium precatalysts and ligands.
-
Ensure thorough degassing of the reaction mixture.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Use the pinacol ester of the boronic acid for increased stability.
-
Employ milder reaction conditions (lower temperature, weaker base).
-
Use a higher equivalence of the boronic acid derivative.
-
-
Homocoupling of the Boronic Acid:
-
This is often a result of oxygen in the reaction mixture. Improve the degassing procedure.
-
Lower the reaction temperature.
-
Conclusion
This compound and its pinacol ester are invaluable reagents for the synthesis of pyrazole-containing molecules of interest in drug discovery and development.[4][5] The Suzuki-Miyaura cross-coupling provides a reliable and versatile method for their incorporation into a wide range of scaffolds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize these building blocks to accelerate their research programs. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this compound in palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. boronmolecular.com [boronmolecular.com]
- 9. warshel.com [warshel.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,3-Dimethylpyrazole-4-boronic Acid in Medicinal Chemistry
Introduction: The Privileged Pyrazole in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable physicochemical properties and versatile binding capabilities. The pyrazole ring is a prominent member of this elite group, widely regarded as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutics, particularly in oncology.[3][4] Its synthetic accessibility and ability to act as a bioisosteric replacement for other functional groups have cemented its importance.[1] A testament to its value is the presence of a pyrazole ring in eight small molecule protein kinase inhibitors (PKIs) approved by the US FDA, including Crizotinib, Ruxolitinib, and Encorafenib.[1][3]
1,3-Dimethylpyrazole-4-boronic acid emerges as a critical reagent for introducing this valuable scaffold into complex molecules.[5] As a versatile building block, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This guide provides an in-depth exploration of the applications of this compound, focusing on its strategic use in synthesizing kinase inhibitors and providing detailed, field-proven protocols for its implementation in a research setting.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for coupling this compound with various aryl or heteroaryl halides (or triflates). This reaction is favored in medicinal chemistry for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[6][7]
The fundamental process involves a catalytic cycle, as depicted below. The cycle begins with the oxidative addition of an active Palladium(0) species to an aryl halide. This is followed by a transmetalation step, where the organic group from the pyrazole boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new carbon-carbon bond, yielding the desired 4-aryl-1,3-dimethylpyrazole product and regenerating the Palladium(0) catalyst.[8]
Critical Parameters and Causality
The success of the Suzuki coupling hinges on the careful selection of several components:
-
Catalyst/Ligand System: While various palladium sources can be used, modern precatalysts like XPhos Pd G2 are often preferred for their high reactivity and stability, enabling lower catalyst loadings and milder conditions.[9] The choice of phosphine ligand (e.g., SPhos, XPhos) is crucial; bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[10]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[10][11] The choice of base can influence reaction rates and prevent side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is typical.[11][12] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Application Showcase: Synthesis of Kinase Inhibitors
A powerful application of this compound is in the synthesis of kinase inhibitors. The 1,3-dimethylpyrazole moiety can serve as a key pharmacophore that interacts with the ATP-binding site of kinases.[13]
A notable example is the synthesis of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives as selective inhibitors of Aurora-A kinase, a target in cancer therapy.[13] In this work, the 1,3-dimethyl-1H-pyrazol-4-yl group was strategically incorporated at the C2 position of the imidazo[4,5-b]pyridine scaffold to enhance binding and selectivity.[13]
The general synthetic workflow is illustrated below, highlighting the pivotal Suzuki-Miyaura coupling step.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for the palladium-catalyzed coupling of this compound with an aryl bromide. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)[14]
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 equiv)[12]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 - 0.10 equiv)[12]
-
Potassium Carbonate (K₂CO₃, 2.5 equiv), finely ground[12]
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., flame-dried sealed tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv) to the reaction vessel.[12]
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The catalyst and ligand are used in catalytic amounts. The base must be in stoichiometric excess to drive the reaction.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 or 5:1 ratio (v/v). The final concentration of the aryl bromide should be approximately 0.1 M.[11][12]
-
Causality Note: Degassing the solvent prevents oxidation of the catalyst. Anhydrous organic solvent is used to prevent unwanted side reactions, while the water is crucial for the base's function.
-
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[8][12]
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-1,3-dimethylpyrazole product.
Data Presentation: Comparative Suzuki Coupling Protocols
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of pyrazole derivatives, providing a valuable reference for methods development.
| Coupling Partner 1 (Halide) | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [10] |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | N/A | [12] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | THF | 60 | 95 | [9] |
| Bromo-pyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 65-88 | [11] |
| 4-Chloro-3-nitropyridin-2-amine | Pyrazole boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | THF/H₂O | 80 | N/A | [13] |
Note: "N/A" indicates that a specific yield was not provided for the general protocol in the cited source.
Conclusion
This compound is a high-value, versatile reagent in medicinal chemistry. Its primary application via the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to incorporate the privileged 1,3-dimethylpyrazole scaffold into drug candidates. As demonstrated in the synthesis of potent kinase inhibitors, this building block enables the strategic exploration of chemical space around critical pharmacophores. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to effectively leverage this powerful tool in the quest for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Pyrazoles via Suzuki-Miyaura Coupling with 1,3-Dimethylpyrazole-4-boronic Acid
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational pillars of medicinal chemistry, with the pyrazole nucleus standing out as a "privileged scaffold."[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a structural feature in a multitude of approved therapeutic agents, demonstrating a remarkable range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4][5] Marketed drugs such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Anagliptin (an anti-diabetic) feature the pyrazole core, underscoring its pharmacological significance and versatility in interacting with diverse biological targets.[6]
The strategic functionalization of the pyrazole ring is paramount to tuning its pharmacokinetic and pharmacodynamic properties. Among the various synthetic building blocks available, 1,3-Dimethylpyrazole-4-boronic acid and its stable pinacol ester derivative have emerged as exceptionally valuable reagents.[7] They provide a direct and efficient route to introduce the 1,3-dimethylpyrazole moiety onto various molecular frameworks, primarily through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[8] This guide provides an in-depth exploration of this methodology, offering a detailed protocol, mechanistic insights, and practical guidance for researchers in drug development.
Core Mechanistic Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the cornerstone for utilizing pyrazole boronic acids. It facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide (e.g., an aryl or heteroaryl bromide) using a palladium catalyst.[9] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and generally high yields, making it a workhorse in complex molecule synthesis.[9]
The process occurs via a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (the pyrazole) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 4-(Pyridin-4-yl)-1,3-dimethyl-1H-pyrazole
This protocol details the synthesis of a representative bioactive pyrazole analogue via the Suzuki-Miyaura coupling of this compound pinacol ester with 4-bromopyridine. This structure is a common motif in kinase inhibitors and other targeted therapeutics.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Quantity (mmol) | Eq. |
| This compound pinacol ester | 1046832-21-6 | 222.09 | 1.2 | 1.2 |
| 4-Bromopyridine hydrochloride | 19524-06-2 | 194.45 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | 10 mL |
| Water (Degassed) | 7732-18-5 | 18.02 | - | 2.5 mL |
Safety & Handling
-
Hazard Assessment: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Safety:
-
This compound pinacol ester: May cause skin, eye, and respiratory irritation.[7][10] Harmful if swallowed.[10]
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area away from ignition sources.
-
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to air. The reaction must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol, 194.5 mg), this compound pinacol ester (1.2 mmol, 266.5 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Establish Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with dry Argon. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition and Degassing: Under a positive flow of Argon, add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe. Vigorously stir the suspension and sparge with Argon for 15-20 minutes to ensure the solvent is fully degassed.
-
Catalyst Addition: While maintaining a positive Argon flow, quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 57.8 mg) to the flask. The mixture may change color upon addition.
-
Reaction Execution: Securely seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Progress can be monitored by taking small aliquots (under Argon) and analyzing by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting materials.
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Troubleshooting
The success of the Suzuki-Miyaura coupling hinges on the careful control of several parameters. Understanding the "why" behind each step is crucial for obtaining high yields and reproducibility.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing (O₂ present).3. Base is not strong or soluble enough. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., XPhos Pd G2).2. Ensure thorough degassing of solvents and use proper inert atmosphere techniques.3. Consider a stronger base like K₃PO₄ or Cs₂CO₃, which can be more effective for heteroaryl couplings.[11] |
| Protodeboronation | The boronic acid reacts with residual water/protons instead of transmetalating, leading to the formation of 1,3-dimethylpyrazole.[12] | 1. Ensure reagents and solvents are sufficiently dry (if using anhydrous conditions).2. Use the more stable pinacol ester form of the boronic acid.3. A "slow-release" strategy or using a slight excess (1.1-1.3 eq.) of the boronic acid can compensate for some degradation.[12] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a bipyrazole dimer. | 1. This is often caused by the presence of oxygen. Improve degassing procedures.2. Lowering the reaction temperature slightly may reduce the rate of this side reaction. |
| Ligand-derived Impurities | Aryl groups from phosphine ligands (e.g., phenyl from PPh₃) can sometimes couple with the boronic acid.[13] | 1. Use a catalyst with bulky, electron-rich alkylphosphine ligands (e.g., SPhos, XPhos) which are less prone to this side reaction.[11]2. Meticulous purification is required to remove these structurally similar impurities. |
Conclusion
The use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a highly effective and strategic approach for the synthesis of bioactive pyrazoles. By providing a reliable method for installing the privileged 1,3-dimethylpyrazole scaffold, this chemistry empowers medicinal chemists to rapidly generate diverse libraries of novel compounds. Careful attention to reaction setup, particularly the exclusion of oxygen and the appropriate choice of catalyst and base, is critical for achieving high yields and minimizing side reactions. The protocol and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful synthetic tool in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound pinacol ester 97 1046832-21-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethylpyrazole-4-boronic Acid as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 1,3-dimethylpyrazole-4-boronic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This guide details the physicochemical properties of this compound, its pivotal role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, and provides a robust, validated protocol for its implementation in the synthesis of complex pharmaceutical intermediates. Particular emphasis is placed on the synthesis of precursors for kinase inhibitors, a critical class of oncology drugs.[5][6][7]
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole nucleus is a privileged scaffold in drug discovery, prized for its metabolic stability and its ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][8][9] The functionalization of the pyrazole ring is therefore a key strategy in the development of novel therapeutics.
This compound emerges as a particularly valuable building block due to the strategic placement of the boronic acid group at the C4 position. This allows for facile and regioselective introduction of the dimethylpyrazole moiety into a target molecule, often a late-stage intermediate in a complex synthetic route. The methyl groups at the N1 and C3 positions enhance solubility and can influence the conformational presentation of the molecule, which is critical for optimizing drug-target interactions.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1146616-03-6 | [10][11] |
| Molecular Formula | C5H9BN2O2 | [10] |
| Molecular Weight | 139.95 g/mol | [10] |
| Appearance | Solid | [11] |
| Purity | ≥95-98% (typical) | [10][11] |
| Storage | Store in a dry, sealed place | [10] |
For more detailed safety information, including handling precautions and first aid measures, always consult the Safety Data Sheet (SDS).[12][13][14] The pinacol ester of this compound is also commercially available and offers enhanced stability and ease of handling in certain applications.[15][16]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[17][18] this compound is an excellent coupling partner in these palladium-catalyzed reactions.
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura coupling.
Mechanism Overview
The catalytic cycle, a well-established mechanism, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers the dimethylpyrazole group to the palladium center.[18]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
Detailed Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor
This protocol details the synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-3-nitroaniline, a key intermediate for a variety of kinase inhibitors. This procedure is adapted from established methodologies for the Suzuki coupling of pyrazole boronic acids.[19][20][21]
Materials and Reagents
-
This compound
-
4-Chloro-3-nitroaniline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.2 eq.), 4-chloro-3-nitroaniline (1.0 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The water is essential for the transmetalation step.
-
Degassing: Bubble nitrogen or argon through the solvent mixture for an additional 10 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.).
-
Reaction: Equip the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL).
-
Wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a thoroughly deoxygenated system. Use a fresh bottle of catalyst or a pre-catalyst. |
| Insufficiently active base | Use a stronger base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4). | |
| Sterically hindered substrate | Increase catalyst loading, use a more active ligand (e.g., XPhos), or increase the reaction temperature. | |
| Homocoupling of Boronic Acid | Reaction temperature too high | Lower the reaction temperature. |
| Presence of oxygen | Ensure rigorous degassing of the reaction mixture. | |
| De-boronation | Prolonged reaction time or harsh basic conditions | Monitor the reaction closely and work up as soon as the starting material is consumed. Use a milder base if possible. |
Conclusion
This compound is a robust and versatile building block for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for incorporating the valuable 1,3-dimethylpyrazole scaffold into complex molecules. The protocol provided herein offers a validated starting point for researchers, which can be further optimized depending on the specific substrate and desired scale. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of such well-designed building blocks will remain paramount in accelerating drug discovery pipelines.[22][23]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 1,3-Dimethyl-1H-pyrazole-4-Boronic Acid,pinacol Ester - Free SDS search [msds.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound pinacol ester 97 1046832-21-6 [sigmaaldrich.com]
- 16. boronmolecular.com [boronmolecular.com]
- 17. youtube.com [youtube.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. nbinno.com [nbinno.com]
Application Note & Protocols: The Chan-Lam Coupling for the Synthesis of N-Aryl Pyrazoles
Abstract: The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, where nitrogen-containing heterocycles are prevalent structural motifs.[1][2] The Chan-Lam coupling reaction has emerged as a powerful and versatile tool for constructing these bonds, offering a mild, convenient, and cost-effective alternative to other transition-metal-catalyzed methods.[1][2] This application note provides a detailed guide for researchers on the N-arylation of pyrazoles using aryl boronic acids via the copper-catalyzed Chan-Lam coupling. We will delve into the mechanistic underpinnings of the reaction, offer robust, step-by-step protocols, and present optimized conditions to facilitate the synthesis of a diverse range of N-aryl pyrazole derivatives.
Introduction: The Strategic Advantage of Chan-Lam Coupling
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a versatile pharmacophore makes the development of efficient methods for its functionalization a high-priority research area. The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, facilitates the formation of a C-N bond between an N-H containing compound and an aryl boronic acid.[3]
Unlike the popular palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling offers distinct advantages:
-
Cost-Effectiveness: It typically employs inexpensive and readily available copper catalysts.[1][2]
-
Mild Conditions: Reactions can often be conducted at room temperature and are tolerant of ambient air and moisture, simplifying the experimental setup.[2][3][4]
-
Functional Group Tolerance: The reaction accommodates a wide array of functional groups on both coupling partners.[5]
-
Orthogonality: It provides an orthogonal approach to traditional cross-coupling reactions that rely on aryl halides.[6]
This guide focuses specifically on the coupling of pyrazoles (as the N-H nucleophile) with various aryl boronic acids, a transformation of significant value for generating libraries of potential therapeutic agents.[7]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. While the exact mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle is illustrated below.[3][8][9] The reaction is initiated by the interaction of the copper(II) precatalyst with the aryl boronic acid. The cycle is sustained by an oxidant, often atmospheric oxygen, which regenerates the active catalyst.[4][9]
The proposed mechanism involves the following key steps:
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper(II) center.
-
Coordination & Deprotonation: The pyrazole coordinates to the copper center, followed by deprotonation by a base to form a copper-amide intermediate.
-
Oxidation (Optional but Favorable): The Cu(II) intermediate can be oxidized to a transient Cu(III) species. Reductive elimination from Cu(III) is generally faster and more favorable.[3][4]
-
Reductive Elimination: The C-N bond is formed as the N-aryl pyrazole product is released from the copper center, which is reduced to Cu(I) (if proceeding via Cu(III)) or Cu(0).
-
Reoxidation: The resulting low-valent copper species is reoxidized by a terminal oxidant (typically O₂ from the air) back to the active Cu(II) state, thus completing the catalytic cycle.[8]
Caption: Figure 1: Proposed Catalytic Cycle for Chan-Lam N-Arylation of Pyrazoles.
Experimental Protocols & Methodologies
The following section provides a generalized protocol for the Chan-Lam N-arylation of pyrazoles. It is intended as a starting point, and optimization of specific parameters may be required for challenging substrates.
General Workflow
The experimental process follows a logical sequence from setup to final analysis. This workflow ensures reproducibility and high-quality results.
Caption: Figure 2: General Experimental Workflow for Chan-Lam Coupling.
Detailed Step-by-Step Protocol
This protocol is adapted from established literature procedures for the N-arylation of pyrazoles.[8][10]
Materials:
-
Pyrazole (1.0 equiv)
-
Aryl boronic acid (1.2 - 2.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv)
-
Base (e.g., Triethylamine (TEA), Pyridine, K₂CO₃, NaOH) (2.0 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Methanol (MeOH))
-
Celite®
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole (e.g., 1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 1.5 equiv), and the copper(II) acetate (0.2 mmol, 0.2 equiv).
-
Scientist's Note: While the reaction is often performed open to the air, using an anhydrous solvent is good practice to ensure consistency, as excess water can sometimes hinder the reaction. The choice of copper source can be critical; Cu(OAc)₂ is the most common and effective precatalyst.
-
-
Solvent and Base Addition: Add the chosen solvent (e.g., 10 mL of DCM). Begin stirring the mixture to create a suspension. Add the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Scientist's Note: The base plays a crucial role in deprotonating the pyrazole N-H, facilitating its coordination to the copper center. The choice of base can significantly impact the reaction yield and should be screened for optimal results.[11]
-
-
Reaction Execution: Leave the flask open to the atmosphere and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed (typically 12-48 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the insoluble copper salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Substrate Scope
The Chan-Lam coupling is highly versatile, but reaction conditions may need to be tailored for specific substrates. The following table summarizes various reported conditions for the N-arylation of pyrazoles, showcasing the reaction's flexibility.
| Pyrazole Substrate | Aryl Boronic Acid | Copper Source (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Phenylboronic acid | Cu(OAc)₂ (1.0) | TEA (2.0) | DCM | RT | 24 | 85 | [10] |
| 3-Isopropyl-1H-pyrazole | Aryl boronic ester (1.0) | Cu(OAc)₂ (1.0) | B(OH)₃ (2.0)* | MeCN | 70 | 18 | 78 | [8] |
| 3-Nitro-1H-pyrazole | Phenylboronic acid (1.0) | Cu(OAc)₂ (0.1) | NaOH (1.2) | MeOH | Reflux | 10 | 82 | [9] |
| Pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (1.0) | TEA (2.0) | DCM | RT | 24 | 92 | [10] |
| Pyrazole | 4-Chlorophenylboronic acid | Cu(OAc)₂ (1.0) | TEA (2.0) | DCM | RT | 24 | 75 | [10] |
| Imidazole | Phenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ (0.1) | - | CH₂Cl₂ | RT | 24 | 90 | [7] |
| Note: In this case, B(OH)₃ acts as an additive, not a conventional base. |
Key Insights for Optimization:
-
Electronic Effects: Aryl boronic acids with electron-donating groups tend to react faster and give higher yields than those with electron-withdrawing groups.[9]
-
Steric Hindrance: Sterically hindered pyrazoles or boronic acids may require higher temperatures or longer reaction times.
-
Additives: In some cases, additives like pyridine N-oxide or molecular sieves can improve yields, particularly when using catalytic amounts of copper.[7][8]
Conclusion and Future Outlook
The Chan-Lam coupling represents a highly practical and efficient method for the N-arylation of pyrazoles. Its operational simplicity, mild conditions, and reliance on an inexpensive copper catalyst make it an attractive strategy for both academic research and industrial-scale synthesis in drug discovery.[1] By understanding the core mechanism and systematically optimizing reaction parameters as outlined in this guide, researchers can effectively leverage this powerful transformation to access a wide array of valuable N-aryl pyrazole compounds. Continued development in this area, including the exploration of novel ligands and flow chemistry setups, promises to further expand the scope and utility of this important reaction.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis of Pyrazole-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling with Pyrazole Boronic Acids
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important classes of drug targets. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, frequently acting as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding pocket of the kinase.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these potent therapeutic agents. We focus on the strategic use of pyrazole boronic acids and their derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a robust and versatile method for constructing the core structure of many kinase inhibitors.[4] This guide explains the underlying chemical principles, provides detailed, field-proven protocols for the synthesis of key building blocks and the final coupling step, and offers insights into reaction optimization and troubleshooting.
The Strategic Importance of the Pyrazole Scaffold
The ATP-binding site of a protein kinase contains a flexible "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic this interaction to achieve high potency. The pyrazole ring system is exceptionally well-suited for this role; its adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively occupying the adenine binding region.[1]
The Suzuki-Miyaura reaction provides a powerful method for modularly assembling kinase inhibitors. By coupling a pyrazole boronic acid (or its more stable pinacol ester derivative) with a diverse range of aryl or heteroaryl halides, chemists can rapidly generate libraries of compounds. This allows for the systematic exploration of the chemical space around the hinge-binding motif to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Modular assembly of a pyrazole-based kinase inhibitor.
Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester: A Key Building Block
While pyrazole boronic acids are effective coupling partners, they can be prone to dehydration and other side reactions. Their corresponding pinacol esters offer superior stability, are easier to handle and purify, and are commercially available or can be readily synthesized.[5] The following protocol details the synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester from 1-Boc-4-iodopyrazole, a common intermediate. The tert-butyloxycarbonyl (Boc) group serves to protect the pyrazole N-H, preventing potential side reactions and improving solubility.[6]
Protocol 2.1: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester
This procedure is adapted from established methods for the palladium-catalyzed borylation of heteroaryl halides.[6]
Materials:
-
1-Boc-4-iodopyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Subsequently, add the Pd(dppf)Cl₂ catalyst (0.03 eq). The reaction mixture will typically turn dark.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-Boc-pyrazole-4-boronic acid pinacol ester as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
This protocol describes the palladium-catalyzed cross-coupling of the synthesized pyrazole boronic acid pinacol ester with a generic heteroaryl bromide to form the final kinase inhibitor scaffold.
Protocol 3.1: Synthesis of a 4-(Heteroaryl)pyrazole Derivative
Materials:
-
1-Boc-pyrazole-4-boronic acid pinacol ester (from Protocol 2.1)
-
Aryl or Heteroaryl Halide (e.g., 2-bromo-4-methylpyridine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane or Toluene/Ethanol mixture
Procedure:
-
Reaction Setup: In a Schlenk tube or round-bottom flask, combine the 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq), the heteroaryl bromide (1.0 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen.
-
Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the 2 M aqueous Na₂CO₃ solution. The use of a biphasic solvent system is common and facilitates the interaction of all components.[7]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is often complete in 6-12 hours. Microwave irradiation can significantly reduce reaction times.[4]
-
Monitoring: Track the disappearance of the heteroaryl bromide starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): If the final compound requires a free pyrazole N-H for hinge binding, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final kinase inhibitor.
-
Final Characterization: Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling can be highly dependent on the specific substrates used. The table below summarizes key parameters and common issues.
| Parameter | Options & Considerations | Rationale & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., XPhos, SPhos) | Rationale: Catalyst choice is crucial. Pd(PPh₃)₄ is a general-purpose catalyst. For less reactive substrates (e.g., aryl chlorides), more active catalysts formed from Pd(OAc)₂ and bulky electron-rich phosphine ligands like XPhos are often required.[8] Troubleshooting: If the reaction is slow or fails, screen different catalyst/ligand combinations. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Rationale: The base is essential for the transmetalation step in the catalytic cycle. Carbonates are standard, but stronger bases like K₃PO₄ may be needed for challenging couplings.[7] Troubleshooting: A weak base may lead to a stalled reaction. Try a stronger, more soluble base. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | Rationale: The solvent must solubilize the organic substrates, the aqueous base, and the catalyst complex. Troubleshooting: Poor solubility of a reactant can hinder the reaction. Experiment with different solvent systems. |
| Side Reactions | Protodeboronation, Dehalogenation | Rationale: Protodeboronation (loss of the boronic acid group) can occur, especially with electron-rich heteroaryl boronic acids.[8] Dehalogenation (loss of the halide) can compete with the desired coupling. Troubleshooting: Use of milder bases, lower temperatures, or faster catalysts can sometimes minimize these pathways. Ensure a strictly inert atmosphere. |
Overall Synthetic Workflow
The entire process, from a simple halogenated pyrazole to a complex kinase inhibitor, represents a streamlined and powerful strategy in medicinal chemistry.
Caption: Synthetic workflow for pyrazole-based kinase inhibitors.
Conclusion
The synthesis of kinase inhibitors using pyrazole boronic acids via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery. This approach combines modularity, efficiency, and robustness, allowing for the rapid generation of novel and potent therapeutic candidates. By understanding the principles behind the synthesis of the key boronic ester intermediates and the nuances of the coupling reaction itself, researchers can effectively leverage this powerful chemical transformation to advance their drug development programs. The protocols and insights provided in this application note serve as a practical and reliable guide for scientists working at the forefront of medicinal chemistry.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dimethylpyrazole-4-boronic Acid
A Senior Application Scientist's Guide to Solution Stability and Experimental Success
Welcome to the technical support center for 1,3-Dimethylpyrazole-4-boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As heterocyclic boronic acids are known for their potential instability, this resource provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you navigate common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many heterocyclic boronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to yield 1,3-dimethylpyrazole. This process is often accelerated by aqueous acidic or basic conditions and elevated temperatures.[1][2]
-
Oxidative Degradation: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS), such as peroxides or even atmospheric oxygen, particularly under basic conditions or in the presence of transition metals.[3][4] This leads to the formation of the corresponding phenol (a pyrazolol) and boric acid in an irreversible process.[4][5]
Q2: How does pH impact the stability and reactivity of my boronic acid?
A2: The pH of the solution is a critical factor. It governs the equilibrium between the neutral, trigonal planar boronic acid (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[1]
-
Acidic to Neutral pH (pH < 8): The stable, trigonal form predominates. While generally more stable against protodeboronation here, it is less reactive in Suzuki-Miyaura couplings.
-
Basic pH (pH > 9): The equilibrium shifts towards the tetrahedral boronate anion. This form is essential for the transmetalation step in Suzuki-Miyaura coupling, as it is more nucleophilic.[1][6] However, this increased reactivity also makes it more susceptible to both protodeboronation and oxidative degradation.[1][4] Therefore, a delicate balance must be struck, often requiring careful optimization of the base used in a reaction.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3:
-
Solid Form: The solid boronic acid or its more stable pinacol ester derivative should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8 °C is recommended).[7][8] This minimizes exposure to atmospheric moisture and oxygen.
-
In Solution: Solutions of this compound are significantly less stable than the solid form and should be prepared fresh before use whenever possible. If a solution must be stored temporarily, it should be kept under an inert atmosphere, protected from light, and refrigerated. Avoid aqueous buffers, especially at high pH, for storage.
Q4: I am using the pinacol ester of this compound. Is it more stable?
A4: Yes, boronic esters, such as the pinacol ester, are generally more stable and less prone to degradation than the free boronic acid.[9][10] The ester acts as a protecting group, making the boron atom less susceptible to hydrolysis and oxidation. However, they can still hydrolyze back to the active boronic acid, especially on silica gel during chromatography or in the presence of water during analysis by reversed-phase HPLC.[11][12] Despite this, they are excellent alternatives for improving shelf-life and handling.[13][14]
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
Encountering low yields or reaction failure is a common frustration, often linked to the stability of the boronic acid. This guide provides a systematic approach to diagnosing and solving these issues.
Problem: Low to No Product Yield in Suzuki-Miyaura Coupling
This is the most frequent issue. The flowchart below outlines a logical troubleshooting sequence, followed by a detailed breakdown in Table 1.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling failures.
Table 1: Detailed Troubleshooting Scenarios
| Observed Problem | Potential Cause | Underlying Mechanism & Rationale | Recommended Solution & Protocol |
| No reaction; starting materials recovered. | Boronic acid degradation prior to use. | The boronic acid may have undergone protodeboronation or oxidation during storage. Heterocyclic boronic acids are particularly prone to this.[15] | Verify Purity: Before use, run a quick ¹H NMR or LC-MS on the boronic acid. Look for the absence of the B(OH)₂ group and the appearance of the protodeboronated pyrazole. Action: Use a fresh bottle or a recently purchased batch. If purity is suspect, consider purification or resynthesis. |
| Low yield with significant protodeboronation byproduct (1,3-dimethylpyrazole). | In-situ protodeboronation. | The combination of a strong base (e.g., K₃PO₄, NaOH), a protic solvent (water, alcohols), and heat accelerates the cleavage of the C-B bond.[1][2] | Modify Conditions: 1. Switch to a milder base: Use K₂CO₃, Cs₂CO₃, or KF, which are less aggressive. 2. Use anhydrous conditions: If possible, switch to a solvent system like dioxane or toluene with a non-aqueous base. 3. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C). |
| Low yield with complex mixture of byproducts; dark reaction color. | Oxidative degradation and/or catalyst decomposition. | Insufficient degassing allows oxygen to enter the reaction. Oxygen can oxidize the boronic acid and also the active Pd(0) catalyst, rendering it inactive.[2] | Ensure Inert Atmosphere: 1. Degas Solvents: Sparge solvents with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles). 2. Inert Headspace: Purge the reaction flask thoroughly with an inert gas before adding reagents and maintain a positive pressure throughout the reaction. |
| Reaction stalls or fails despite optimizing conditions. | Inherent instability of the boronic acid under catalytic conditions. | For some challenging substrates, the rate of boronic acid decomposition can be faster than the rate of productive cross-coupling, even under optimized conditions.[15][16] | Use a Stable Surrogate (Slow-Release Strategy): Convert the boronic acid into an air-stable N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (DABO) boronate.[9][15][17] These reagents are bench-stable and slowly release the active boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing degradation. See Protocol 2 below. |
Mechanistic Insights: The Chemistry of Degradation
Understanding the "why" behind the instability is key to designing robust experiments.
Protodeboronation Mechanism
This pathway is the primary non-oxidative route of decomposition. It can be catalyzed by both acid and base, but is often most problematic under the basic conditions required for Suzuki coupling.
Caption: The base-mediated protodeboronation pathway.
Oxidative Degradation Mechanism
Oxidation is an irreversible process that converts the valuable boronic acid into a byproduct. The mechanism involves the attack of an oxidant on the electron-deficient boron center.
Caption: General mechanism for the oxidative deboronation of an aryl boronic acid.[4]
Validated Experimental Protocols
Protocol 1: Analytical Assessment of Boronic Acid Stability via ¹H NMR
This protocol allows for a quantitative assessment of decomposition via protodeboronation over time.
-
Prepare Stock Solution: Accurately weigh ~10-15 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) to a known concentration.
-
Add Internal Standard: Add a known quantity of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquire Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. Integrate the pyrazole ring proton signal and the internal standard's signal.
-
Incubate Solution: Store the NMR tube under the desired test conditions (e.g., room temperature on the benchtop, 40 °C in a heating block).
-
Acquire Subsequent Spectra: Acquire additional spectra at set time points (e.g., 1h, 4h, 8h, 24h).
-
Analysis: Monitor for the appearance and growth of the signal corresponding to the protodeboronated product, 1,3-dimethylpyrazole. Quantify the percentage of degradation over time by comparing the integral of the product peak to the initial integral of the starting material, normalized against the stable internal standard.
Protocol 2: Preparation and Use of a Stabilized Diethanolamine (DABO) Adduct
This protocol converts the unstable boronic acid into a bench-stable, crystalline solid that can be used directly in Suzuki couplings.[2][17]
-
Dissolution: In a small vial, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Addition: While stirring, add a solution of 1.0 equivalent of diethanolamine dropwise.
-
Precipitation: A white precipitate of the DABO boronate adduct will typically form immediately.
-
Isolation: Continue stirring the slurry for 15-20 minutes at room temperature.
-
Filtration and Drying: Isolate the white solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry under vacuum.
-
Usage in Suzuki Coupling: The resulting DABO boronate can be weighed out and used directly in Suzuki-Miyaura reactions. It is crucial to use a protic co-solvent (like water or ethanol) in the reaction mixture, as this is required to hydrolyze the adduct in situ and release the active boronic acid for the catalytic cycle.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 13. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 14. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of Pyrazole Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in synthetic chemistry: the protodeboronation of pyrazole boronic acids. Pyrazole boronic acids are invaluable building blocks in medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their propensity to undergo protodeboronation—the undesired cleavage of the carbon-boron bond—can lead to significant yield loss and complex purification challenges.[2][3]
This guide is structured to provide not just protocols, but a deep, mechanistically-grounded understanding of why protodeboronation occurs and how to prevent it.
The Challenge: Understanding Protodeboronation
FAQ 1: What is protodeboronation and why is it a significant problem?
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on an organic compound, effectively reverting it to the parent arene or heteroarene.[2] This process represents a direct loss of your starting material, leading to lower yields of the desired coupled product and generating a significant byproduct that can complicate purification.[3]
The general transformation is: Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₃
This side reaction is a major concern in reactions like the Suzuki-Miyaura coupling, which often require conditions (e.g., base, water, elevated temperatures) that can accelerate protodeboronation.[2][4]
FAQ 2: Why are pyrazole boronic acids particularly susceptible to protodeboronation?
The susceptibility of heteroaromatic boronic acids, including pyrazoles, is highly dependent on their structure and the reaction pH.[2][4][5] Pyrazoles are nitrogen-containing heterocycles, and the presence of basic nitrogen atoms can lead to complex pH-dependent behaviors.[2]
Several factors contribute to their instability:
-
Zwitterionic Intermediates: For some basic heteroaromatic boronic acids, zwitterionic forms can exist at neutral pH.[2] These species can be highly reactive and undergo rapid, unimolecular fragmentation of the C-B bond.[2][4][6]
-
pH-Dependent Mechanisms: The rate of protodeboronation is strongly influenced by pH.[4][5][7] Both acid-catalyzed and, more commonly, base-catalyzed pathways exist.[2][4][8][9] The base-catalyzed process, highly relevant for Suzuki couplings, involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is then protonated at the ipso-carbon, leading to C-B bond cleavage.[2][4][7]
-
Autocatalysis: Under certain conditions where both the boronic acid and its boronate form are present (typically when the pH is close to the pKa of the boronic acid), self-catalysis or auto-catalysis can accelerate decomposition.[4][5][10][11]
Troubleshooting Guide: Proactive Prevention & In-Experiment Solutions
Low yields and the appearance of the simple pyrazole byproduct are hallmark signs of protodeboronation. The following guide addresses common experimental issues and provides validated solutions.
Issue 1: My pyrazole boronic acid is decomposing even before the reaction starts.
Root Cause: Improper storage or handling. Boronic acids can be sensitive to air, moisture, and even light over long periods. Some may undergo solid-state protodeboronation.
Solution: Rigorous Storage and Handling
-
Inert Atmosphere: Store pyrazole boronic acids under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric moisture.
-
Low Temperature: Keep reagents refrigerated or frozen, depending on the manufacturer's recommendations.
-
Anhydrous Conditions: Use anhydrous solvents and handle the reagents in a glovebox or with proper Schlenk techniques, especially for highly sensitive substrates.
Issue 2: I'm seeing significant protodeboronation during my Suzuki-Miyaura coupling reaction.
This is the most common problem. The solution lies in carefully tuning the reaction conditions to favor the productive cross-coupling pathway over the decomposition pathway.
Root Cause Analysis Workflow
The diagram below outlines a logical workflow for troubleshooting protodeboronation during a coupling reaction.
Caption: Troubleshooting workflow for protodeboronation.
Solution A: Optimize the Base and pH
The choice of base is critical. While a base is required to form the active boronate species for transmetalation, excessively basic conditions dramatically accelerate protodeboronation.[4][7][12]
Experimental Protocol: Base Screening
-
Setup Parallel Reactions: In a multi-well reaction block or parallel synthesizer, set up identical reactions varying only the base. Use your standard substrate, catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and solvent (e.g., Dioxane/H₂O).
-
Select Bases: Screen a range of bases with varying strengths.
-
Monitor Progress: Use LC-MS or ¹H NMR to monitor the ratio of desired product to the protodeboronated byproduct over time (e.g., at 1h, 4h, and 16h).
-
Analyze: Identify the base that provides the best conversion to product with the minimal amount of protodeboronation. Often, moderately strong inorganic bases provide the best balance.
| Base | Typical pKa (of conjugate acid) | Common Application Notes |
| Cs₂CO₃ | ~10.3 | Often effective, good solubility in organic solvents. |
| K₃PO₄ | ~12.3 | A very common and effective base for Suzuki couplings. Often a great starting point. |
| K₂CO₃ | ~10.3 | Milder than K₃PO₄, can be effective in reducing protodeboronation. |
| CsF | ~3.2 | Very mild. Used in specific cases, particularly with trifluoroborates. |
| Organic Bases (e.g., Et₃N) | ~10.7 | Generally less effective for transmetalation and can sometimes complicate purification. |
Note: pKa values are approximate and can vary with solvent.
Solution B: Accelerate the Catalytic Cycle
The core principle here is to make the desired reaction (Suzuki coupling) kinetically much faster than the undesired one (protodeboronation). If the palladium catalyst can rapidly consume the boronic acid, there is less time for it to decompose.
-
Use Modern Pre-catalysts: Instead of traditional catalysts like Pd(PPh₃)₄, use modern, highly active pre-catalysts (e.g., those based on biarylphosphine ligands like XPhos, SPhos). These systems form the active Pd(0) species quickly and promote very fast catalytic turnover, which can outcompete the decomposition pathway.[13]
-
Optimize Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can increase the rate of the productive reaction enough to improve the final yield, despite the higher cost.
Solution C: Use a Stabilized Boron Reagent
If the free pyrazole boronic acid is simply too unstable under any effective coupling conditions, the best strategy is to use a more stable derivative.[2] These reagents are designed to "slow-release" the active boronic acid into the reaction medium, keeping its standing concentration low at all times and thus minimizing decomposition.[2][12]
1. Boronate Esters (e.g., Pinacol Esters) Boronic esters, particularly those formed with pinacol, are significantly more stable than their corresponding boronic acids.[3][14] They are less prone to protodeboronation and can be easily handled and purified. The ester is cleaved in situ under the basic reaction conditions to generate the active boronate.
2. N-methyliminodiacetic acid (MIDA) Boronates MIDA boronates are exceptionally stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography.[2] They are particularly useful for multi-step synthesis where the boron moiety needs to be carried through several transformations before the final coupling. A "slow-release" of the boronic acid is achieved under mild basic conditions.[2][12]
3. Potassium Trifluoroborates (R-BF₃K) Organotrifluoroborates are another class of highly stable, crystalline solids. They are less susceptible to protodeboronation and serve as excellent slow-release sources of boronic acid in Suzuki couplings.[2]
Comparative Stability Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
common side reactions with 1,3-Dimethylpyrazole-4-boronic acid
Welcome to the technical support center for 1,3-Dimethylpyrazole-4-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most likely causes?
Low yields are frequently traced back to two primary side reactions: protodeboronation and homocoupling. Protodeboronation is the loss of the boronic acid moiety, replacing it with a hydrogen atom, while homocoupling results in the dimerization of the pyrazole unit. The stability of the palladium catalyst and the integrity of the starting materials are also critical factors.
Q2: What is protodeboronation and why is it a problem with pyrazole boronic acids?
Protodeboronation is a reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your boronic acid.[1] This is a common issue with heteroaromatic boronic acids. The reaction is often facilitated by the presence of water (the proton source) and can be catalyzed by either acid or base.[1][2] For pyrazole boronic acids, the nitrogen atoms in the ring can influence the electronic properties at the carbon atom bearing the boronic acid group, potentially increasing its susceptibility to this side reaction under certain pH conditions.[1]
Q3: How can I detect the formation of 1,3-dimethylpyrazole as a byproduct in my reaction mixture?
The primary byproduct of protodeboronation of this compound is 1,3-dimethylpyrazole. This can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). 1H NMR spectroscopy can also be used to identify the characteristic signals of 1,3-dimethylpyrazole in the crude reaction mixture.
Q4: What is homocoupling, and what causes it?
Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form 4,4'-bis(1,3-dimethylpyrazole). This side reaction is primarily promoted by the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling process.[4] Using a Pd(II) precatalyst without ensuring complete reduction to Pd(0) can also lead to increased homocoupling.[5]
Q5: Can the pyrazole nitrogen atoms interfere with the palladium catalyst?
Yes, the nitrogen-rich nature of the pyrazole ring can be problematic. Unprotected azoles have been shown to inhibit palladium catalysts by coordinating to the metal center, which can slow down or halt the catalytic cycle.[6] While the N-methylation in this compound reduces the acidity of the pyrazole N-H, the lone pairs on the nitrogen atoms can still interact with the palladium center.
Troubleshooting Guide
Issue 1: Significant Protodeboronation Observed
If you are observing the formation of 1,3-dimethylpyrazole and a corresponding decrease in the yield of your desired product, consider the following troubleshooting steps.
Caption: A logical workflow for troubleshooting protodeboronation.
-
Minimize Water Content: Water is the proton source for protodeboronation.[1] If the reaction chemistry allows, switch to anhydrous conditions. Use freshly distilled, dry solvents and ensure all glassware is oven-dried. Running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is crucial.
-
Optimize the Base:
-
Strength: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[5]
-
Anhydrous Conditions: If working under anhydrous conditions, ensure your base is also dry. Finely powdering the base can improve its reactivity and consistency.
-
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[6] If the desired cross-coupling is efficient at a lower temperature, reducing the reaction temperature can help minimize this side reaction.
-
Use a Boronic Ester: Boronic esters, such as the pinacol ester of this compound, are generally more stable towards protodeboronation.[7] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.
For enhanced stability, converting the boronic acid to its pinacol ester is recommended for challenging couplings.
| Step | Procedure |
| 1 | In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene or another suitable azeotroping solvent. |
| 2 | Heat the mixture to reflux with a Dean-Stark apparatus to remove water. |
| 3 | Monitor the reaction by TLC or GC-MS until the starting material is consumed. |
| 4 | Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura reaction. |
Issue 2: Formation of Homocoupled Bipyrazole Product
The presence of a dimeric bipyrazole byproduct indicates that oxidative homocoupling is occurring. The following steps can help mitigate this issue.
Caption: Strategies to minimize the formation of homocoupled byproducts.
-
Rigorous Oxygen Removal: Oxygen is a key culprit in promoting homocoupling.[3]
-
Degassing Solvents: Ensure all solvents are thoroughly degassed before use. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can be effective.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Choice of Palladium Precatalyst:
-
Pd(0) vs. Pd(II): Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling during their in-situ reduction to the active Pd(0) species.[5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.
-
Modern Precatalysts: Consider using modern, well-defined palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts). These are designed to generate the active Pd(0) species cleanly and efficiently, which can help suppress side reactions.[5]
-
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homocoupling.[5]
-
Control Reagent Concentration: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.[4] Employing slow addition of the this compound (or its ester) solution to the reaction mixture using a syringe pump can maintain a low instantaneous concentration, thus disfavoring dimerization.
Summary of Key Parameters and Recommendations
| Parameter | Issue | Recommendation | Rationale |
| Atmosphere | Homocoupling | Maintain a strict inert (Ar or N₂) atmosphere. | Oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[3][4] |
| Solvent | Protodeboronation | Use anhydrous solvents where possible. | Water is the proton source for protodeboronation.[1] |
| Base | Protodeboronation | Use milder bases (e.g., K₂CO₃, K₃PO₄, CsF). | Strong bases can accelerate the cleavage of the C-B bond.[2][5] |
| Catalyst | Homocoupling | Prefer Pd(0) sources or modern precatalysts. | Pd(II) precatalysts can directly mediate homocoupling during their reduction.[5] |
| Ligand | Homocoupling, Low Reactivity | Use bulky, electron-rich phosphine ligands. | Promotes reductive elimination and can prevent catalyst inhibition.[5] |
| Reagent Form | Protodeboronation | Use the pinacol ester derivative. | More stable and allows for slow release of the active boronic acid.[7] |
By carefully considering these factors and applying the troubleshooting strategies outlined above, researchers can significantly improve the outcomes of their experiments involving this compound and minimize the impact of common side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Products after Suzuki-Miyaura Coupling
Welcome to the technical support guide for the purification of pyrazole products synthesized via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common purification challenges. Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you achieve optimal purity and yield for your target pyrazole compounds.
Introduction: The Purification Challenge
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl pyrazoles.[1][2] However, the reaction's multicomponent nature—involving a palladium catalyst, a base, and a boronic acid or ester—introduces a unique set of impurities that must be systematically removed. The final purity of the pyrazole product is paramount, particularly in drug discovery and development, where even trace impurities can have significant consequences.[3]
This guide provides a structured approach to tackling these purification hurdles, moving from initial workup to advanced troubleshooting.
Part 1: General Purification Workflow & Strategy
A successful purification begins with a logical workflow. The crude reaction mixture contains the desired product alongside unreacted starting materials, catalyst residues, base, and various byproducts. The optimal path to a pure compound depends on the physical properties of your product and the nature of the impurities.
Caption: General workflow for pyrazole purification post-Suzuki coupling.
Part 2: Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Issue 1: My crude product is contaminated with residual palladium catalyst.
-
Symptoms: You observe a fine black or dark grey precipitate (palladium black) in your crude solid, or the organic layer remains grey/black after workup. Your final product may have a greyish tint.
-
Probable Causes: The palladium(0) catalyst can aggregate and precipitate out of solution, a common occurrence in many cross-coupling reactions.[4] This is especially true if the reaction is overheated or run for an extended period.
-
Solutions:
-
Filtration through Celite®: This is the most common and effective first step. Before concentrating your reaction mixture, pass it through a short plug of Celite®. The porous diatomaceous earth physically traps the finely dispersed palladium particles.[5]
-
Silica Gel Plug Filtration: Similar to using Celite®, a short plug of silica gel can be used to filter the reaction mixture. This can sometimes be more effective at trapping both palladium and very polar baseline impurities.[5]
-
Treatment with Activated Carbon: If the product is discolored, treating a solution of the crude product with activated charcoal can help adsorb residual palladium and other colored impurities.[6][7] Use sparingly, as it can also adsorb your product, leading to yield loss.
-
Metal Scavengers: For pharmaceutical applications where very low palladium levels are required (<10 ppm), using a silica-based metal scavenger is highly recommended.[3] Products like SiliaMetS® Thiol or Thio-Urea are extremely effective at binding palladium. The scavenger is stirred with a solution of the product and then simply filtered off.
-
Issue 2: My NMR spectrum shows significant amounts of unreacted boronic acid or its derivatives.
-
Symptoms: TLC analysis shows a spot with a polarity similar to or different from your product that corresponds to the boronic acid starting material. NMR analysis confirms its presence. You may also see signals from boroxine, the trimeric anhydride of the boronic acid.[8]
-
Probable Causes:
-
Solutions:
-
Acid-Base Extraction: This is a highly effective method for separating acidic boronic acids from weakly basic pyrazole products.[10][11] By washing the organic solution of your crude product with an aqueous base (e.g., 1M NaOH or Na₂CO₃), the acidic boronic acid will be deprotonated and extracted into the aqueous layer.[12] The pyrazole product remains in the organic layer. See Protocol 2 for a detailed procedure.
-
Boronic Acid Scavengers: Resins functionalized with diol groups (e.g., SiliaBond Diol) can selectively bind to and remove boronic acids from an organic solution.[13] This is a clean and efficient method, avoiding aqueous extractions.
-
Optimized Column Chromatography: While often challenging due to similar polarities, careful selection of the eluent system can achieve separation. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane or a small amount of methanol can improve resolution.
-
Recrystallization: If the boronic acid and the pyrazole product have sufficiently different solubilities in a given solvent system, recrystallization can be an effective purification method.[14]
-
Issue 3: My pyrazole product is difficult to separate from the homocoupled (biaryl) byproduct.
-
Symptoms: LC-MS analysis shows a byproduct with a mass corresponding to the dimer of the boronic acid starting material. This impurity often has a very similar polarity to the desired product, making separation difficult.
-
Probable Causes: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or issues with the transmetalation step of the catalytic cycle.[15]
-
Solutions:
-
High-Performance Column Chromatography: This is the most reliable method for separating closely-eluting compounds.
-
Optimize Eluent: Perform a thorough TLC screening with various solvent systems (e.g., Toluene/EtOAc, DCM/MeOH, gradients with heptane) to find the best separation window.
-
Use High-Quality Silica: Employing high-purity silica gel with a smaller particle size can significantly enhance resolution.
-
Reversed-Phase Chromatography: If the compounds are inseparable on normal-phase silica, reversed-phase (C18) chromatography using solvents like acetonitrile/water or methanol/water can be an excellent alternative.[16][17]
-
-
Fractional Recrystallization: This technique can sometimes separate compounds with very similar properties.[6] It involves multiple, careful recrystallization steps to progressively enrich the desired product. This method is often tedious but can be effective for crystalline materials.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to adopt when choosing a purification method?
The choice between column chromatography and recrystallization is a critical decision point. The following diagram and table summarize the key considerations.
Caption: Decision tree for selecting a primary purification method.
| Feature | Column Chromatography | Recrystallization |
| Best For | Oils, amorphous solids, complex mixtures with closely-eluting impurities.[18][19] | Crystalline solids where impurities have different solubilities.[14] |
| Purity | Can achieve very high purity (>99%). | Purity depends heavily on impurity solubility profile. |
| Scalability | Can be difficult and resource-intensive to scale up. | Generally easier and more cost-effective to scale up. |
| Yield | Yield loss is common due to product retention on the stationary phase. | Can provide high yields if the correct solvent is chosen. |
| Time/Labor | Can be labor-intensive and time-consuming. | Often faster, especially for well-behaved crystalline compounds. |
Q2: My pyrazole product streaks or sticks to the silica gel column. What is happening and how can I fix it?
This is a classic problem when purifying nitrogen-containing heterocycles.[20] The lone pairs on the pyrazole's nitrogen atoms can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape, streaking, and sometimes irreversible adsorption of the product.
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system. The amine will preferentially interact with the acidic silanol groups, "masking" them from your pyrazole product and allowing it to elute cleanly.[17]
-
Ammonia in Methanol: For more polar compounds run with a methanol-containing eluent, using a pre-prepared 7N ammonia in methanol solution as a modifier can be very effective.
Q3: Can I use acid-base extraction as my primary purification method?
Yes, under the right circumstances. Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[6][21] This method is ideal if your main impurities are neutral organic compounds (like the homocoupled byproduct) or acidic (like the boronic acid).
The process involves:
-
Dissolving the crude product in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Extracting with an aqueous acid (e.g., 1M HCl). The pyrazole moves to the aqueous layer as a salt.
-
Separating the layers. The neutral impurities remain in the organic layer.
-
Basifying the aqueous layer (e.g., with NaOH) to deprotonate the pyrazole, causing it to precipitate or be ready for re-extraction into an organic solvent.
Note: This method may not be suitable for pyrazoles with acid-labile functional groups.
Part 4: Key Experimental Protocols
Protocol 1: Palladium Removal via Celite® Filtration
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Prepare a filtration plug by placing a small piece of cotton in a Pasteur pipette or a sintered glass funnel and adding a 2-3 cm layer of Celite®.
-
Gently pack the Celite® and wet the plug with the reaction solvent.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.
-
Carefully pour the diluted reaction mixture through the Celite® plug. Use gentle pressure or vacuum if needed.
-
Wash the plug with additional fresh solvent to ensure all the product is collected.
-
Combine the filtrates and proceed with the aqueous workup or concentration.
Protocol 2: Purification via Acid-Base Extraction to Remove Boronic Acid
-
Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a weak aqueous base (e.g., 50 mL of 1M Na₂CO₃ solution).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the extraction with the aqueous base two more times to ensure complete removal of the boronic acid.
-
Wash the remaining organic layer with water and then with brine to remove residual inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of boronic acid.[10]
Protocol 3: Standard Recrystallization
-
Place the crude, solid pyrazole product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).[14]
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
For maximum recovery, you may place the flask in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Reactions with 1,3-Dimethylpyrazole-4-boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1,3-Dimethylpyrazole-4-boronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this heterocyclic building block. We will address common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations to empower you to achieve higher yields and cleaner reaction profiles.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction yield is critically low or has failed completely. Where should I begin my investigation?
A low or non-existent yield is the most common issue, often stemming from a few critical factors. The primary culprits are typically catalyst inhibition, suboptimal reaction conditions, or degradation of the boronic acid.
Initial Diagnostic Steps:
-
Assess Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for N-heterocyclic substrates.[1] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[2] We strongly recommend switching to a more robust system. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) are essential as they accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting catalyst deactivation pathways.[3][4]
-
Verify Reagent Quality: Ensure your this compound (or its pinacol ester) is pure and has not degraded. Boronic acids can be susceptible to decomposition over time.
-
Ensure Anaerobic Conditions: The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction is a frequent cause of failure.[5] Perform at least three freeze-pump-thaw cycles or bubble argon through your solvent for 20-30 minutes prior to use.[1]
Below is a decision tree to guide your initial troubleshooting efforts for low-yield reactions.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Q2: My starting aryl halide is consumed, but the desired product yield is poor. What are the likely side reactions?
This scenario strongly points towards competing, non-productive pathways for your boronic acid reagent. The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, which effectively destroys your nucleophile.[6] This side reaction is often promoted by excessive base, high temperatures, and the presence of water.[1][7] Heteroaromatic boronic acids can be particularly susceptible.[6]
-
Solution:
-
Switch to the Pinacol Ester: this compound pinacol ester is more stable and less prone to protodeboronation than the free boronic acid.[8][9]
-
Minimize Water: Use anhydrous solvents and consider a base that requires less water for solubility, such as K₃PO₄ or Cs₂CO₃.[10]
-
Control Base Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents).
-
-
-
Homocoupling (Glaser-Hay type): The boronic acid can couple with itself to form a bipyrazole byproduct. This is often competitive if the desired cross-coupling is slow.
-
Solution:
-
Use an Efficient Catalyst: A highly active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand) will accelerate the desired cross-coupling, making it kinetically favored over homocoupling.[5]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess, which can favor homocoupling.
-
-
Q3: Purification is challenging due to an impurity with a very similar polarity to my product. What could it be?
In many cases, this close-running impurity is the protodeboronated byproduct (i.e., 1,3-dimethylpyrazole). Its formation indicates that protodeboronation is a significant issue in your reaction.
Mitigation and Removal Strategy:
-
Prevent Formation: The best strategy is prevention. Implement the solutions for protodeboronation described in Q2 (use the pinacol ester, minimize water, use a milder base).
-
Purification: If the byproduct has already formed, purification can be difficult.
-
Acid/Base Wash: The protodeboronated pyrazole is basic. During workup, an aqueous acid wash (e.g., 1M HCl) may protonate the byproduct and pull it into the aqueous layer, although the desired product may also have some aqueous solubility.
-
Recrystallization: If your product is a solid, careful recrystallization from a well-chosen solvent system can effectively remove the more soluble impurity.
-
Advanced Chromatography: Consider using a different stationary phase or a gradient elution with a less polar solvent system in your column chromatography to improve separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate?
The challenges arise from the electronic nature of the pyrazole ring. Nitrogen-rich heterocycles can act as ligands for the palladium catalyst, leading to the formation of inactive or less active palladium complexes.[2] This can slow down or completely halt the catalytic cycle. The N-methyl groups in your specific substrate mitigate the issues seen with unprotected N-H pyrazoles, which are known to be particularly inhibitory, but the potential for catalyst coordination remains.[2]
Q2: Which specific catalyst and ligand systems are most effective for this coupling?
For challenging heteroaromatic couplings, modern catalyst systems are required. We recommend moving away from traditional catalysts and employing palladium precursors with bulky, electron-rich phosphine ligands.
| Catalyst System | Precursor | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Buchwald Systems | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | 1-5% Pd, 1.1-1.2x Ligand:Pd | Gold standard for challenging couplings. Bulky ligands promote reductive elimination and prevent catalyst aggregation.[2][4] |
| Pre-catalysts | XPhos Pd G2/G3 | (Internal) | 1-5% | Air-stable and highly active. The pre-catalyst structure ensures efficient generation of the active Pd(0) species. Particularly effective for pyrazoles.[11] |
| Aqueous Media | Pyridine-Pyrazole/Pd(II) Complex | Custom Ligand | 0.1% | Specialized, water-soluble catalysts can be highly efficient, especially under microwave conditions.[12][13] |
Q3: What are the best practices for selecting a base and solvent?
The choice of base and solvent is critical for balancing the reactivity of the boronic acid with its stability. The base is required to form the more nucleophilic boronate species to facilitate transmetalation.[14][15]
| Base | Recommended Solvents | Strength | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Moderate | Excellent general-purpose base. Its moderate strength often minimizes base-induced side reactions like protodeboronation.[2][16] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Moderate | Another common and effective choice. Can sometimes be more aggressive than K₃PO₄.[10] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Strong | Often used for less reactive aryl chlorides. Its high solubility in organic solvents can be advantageous, but it may increase the rate of protodeboronation. |
| KF | Toluene, THF | Mild | Useful if your substrate contains base-labile functional groups (e.g., esters).[5][14] |
Solvent Tip: A mixture of an organic solvent with a small amount of water (e.g., 4:1 or 5:1 Dioxane:H₂O) is often optimal. The water helps to solubilize the base and facilitate the formation of the active boronate species.[16]
Q4: Should I use this compound or its pinacol ester?
For consistency and to minimize side reactions, we strongly recommend using the this compound pinacol ester. [8][9]
-
Stability: Pinacol esters are significantly more stable to storage and less susceptible to protodeboronation under reaction conditions.[17]
-
Purification: They are generally easier to purify and handle than the corresponding boronic acids.
-
Reactivity: While the ester must be hydrolyzed in situ to the active boronate, this process is readily achieved under standard Suzuki conditions (with a base and water) and does not typically hinder the reaction rate.
Part 3: Experimental Protocols & Visualizations
Optimized Protocol for Suzuki Coupling with this compound pinacol ester
This protocol incorporates best practices for challenging substrates.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge and backfill with argon or nitrogen for at least three cycles to establish an inert atmosphere.[1]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%). If using a pre-catalyst like XPhos Pd G2, add it directly (5 mol%).
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and water (5:1 ratio) by bubbling argon through it for 20 minutes. Add the solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting reagent (aryl halide) is consumed. Typical reaction times are 4-16 hours.[1]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the reaction, highlighting the role of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound pinacol ester 97 1046832-21-6 [sigmaaldrich.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst & Ligand Selection for Pyrazole Boronic Acid Coupling
Prepared by: Gemini, Senior Application Scientist Last Updated: December 31, 2025
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids and their derivatives. The pyrazole motif is a cornerstone in medicinal chemistry and materials science, making its efficient incorporation into complex molecules a critical synthetic challenge.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into catalyst and ligand selection, alongside robust troubleshooting strategies to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and provides a framework for designing your experimental approach.
Q1: What are the primary challenges associated with the Suzuki-Miyaura coupling of pyrazole boronic acids?
A1: The challenges are rooted in the inherent chemical properties of the pyrazole ring system:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition. This is particularly problematic for unprotected N-H pyrazoles.[2][3]
-
Protodeboronation: Pyrazole boronic acids, like many heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), resulting in the formation of a simple pyrazole (Ar-H) instead of the desired coupled product.[2][4][5][6]
-
Substrate Reactivity: The electronic nature of both the pyrazole boronic acid and the coupling partner (the aryl/heteroaryl halide) significantly impacts reactivity. Electron-rich halides can undergo slow oxidative addition, while electron-deficient boronic acids may exhibit slow transmetalation.[4][7]
-
N-Arylation Side Reactions: In some cases, particularly with copper catalysis (Chan-Lam coupling), N-arylation can occur as a competing pathway if the pyrazole nitrogen is unprotected.[8][9]
Q2: How do I choose the right palladium source? Should I use a precatalyst?
A2: For reproducibility and ease of use, modern, well-defined palladium precatalysts are highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
Palladacycle Precatalysts (e.g., Buchwald G2, G3, G4): These are air- and moisture-stable Pd(II) precatalysts that reliably generate the active monoligated Pd(0) species under reaction conditions. They are often the best starting point for challenging couplings, including those with N-H pyrazoles or sterically hindered substrates.[2][4] The choice of palladacycle is tied to the ligand (e.g., XPhos Pd G3).
-
PEPPSI™-type Catalysts: These (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, are also highly effective, air-stable options.[4]
Q3: Which class of ligands is generally most effective for pyrazole couplings?
A3: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction steps (oxidative addition, reductive elimination), and preventing inhibition.
-
Bulky, Electron-Rich Monophosphines (Buchwald Ligands): Ligands such as XPhos , SPhos , and tBuXPhos are frequently the most successful.[2][10] Their steric bulk creates a coordinatively unsaturated palladium center that facilitates oxidative addition, while their electron-donating nature accelerates the final reductive elimination step. For unprotected N-H pyrazoles, these ligands have proven particularly effective.[2]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr are strong sigma-donors that form very stable bonds with palladium, making them robust and highly active. They are excellent choices for coupling less reactive partners like aryl chlorides.[11]
Q4: What is the role of the base, and how do I select the right one?
A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.
-
Potassium Phosphate (K₃PO₄): This is often the most effective and widely used base for heteroaryl couplings, typically used as an aqueous solution or a finely ground solid. It provides a good balance of basicity without causing significant ester hydrolysis or other side reactions.[2][12]
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are also common choices. Cs₂CO₃ is a stronger base and can be effective in difficult couplings but is more expensive.
-
Fluoride Sources (e.g., CsF, KF): Fluoride can also activate boronic acids and their esters. Cesium fluoride is sometimes used in anhydrous conditions to minimize protodeboronation.[13]
Q5: My pyrazole boronic acid seems unstable. What can I do?
A5: If you suspect protodeboronation is a major issue, consider these strategies:
-
Use a Boronic Ester: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable to storage and reaction conditions than the corresponding boronic acids.[1][6][14] They slowly hydrolyze in situ to the active species.
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to a strictly anhydrous solvent (like dioxane or THF) with an anhydrous base (like finely ground K₃PO₄ or CsF) can suppress the protodeboronation pathway.[5]
-
Use Additives: Trimethyl borate has been shown to attenuate protodeboronation by buffering the reaction medium and promoting the solubilization of boronate complexes.[5]
Section 2: Troubleshooting Guide
Problem: Low to no conversion of my starting materials.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species is not being generated or is decomposing. Solution: 1. Switch to a Precatalyst: Use a reliable Buchwald palladacycle (e.g., XPhos Pd G3) or a PEPPSI-type catalyst to ensure consistent generation of the active species.[4][15] 2. Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[15] Rigorously degas your solvent (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Catalyst Inhibition | The nitrogen atoms of the pyrazole (substrate or product) are binding to the palladium center, preventing it from participating in the catalytic cycle.[2][3] Solution: 1. Increase Ligand Bulk: Use a sterically demanding ligand like XPhos or tBuXPhos. The bulk can disfavor the binding of the pyrazole heterocycle. 2. Increase Catalyst/Ligand Loading: For particularly inhibitory substrates like unprotected bromopyrazoles, increasing the catalyst loading (e.g., to 5-7 mol%) and adding an extra equivalent of ligand relative to palladium may be necessary to overcome inhibition.[2] 3. Protect the N-H group: If possible, protecting the pyrazole nitrogen with a group like Boc, Bn, or SEM can completely eliminate this inhibition pathway.[2] |
| Poor Substrate Reactivity (Oxidative Addition) | The C-X bond of your aryl/heteroaryl halide is too strong or sterically hindered for the Pd(0) to insert. This is common for electron-rich or ortho-substituted aryl chlorides and bromides. Solution: 1. Use a More Active Catalyst System: Switch to a more electron-rich and bulky ligand system (e.g., XPhos, SPhos) which is known to accelerate oxidative addition.[12][16] 2. Increase Temperature: Higher temperatures can provide the necessary activation energy for this step. Monitor for substrate decomposition. |
Problem: Significant formation of byproducts (homocoupling or protodeboronation).
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Protodeboronation of Pyrazole Boronic Acid | The C-B bond is being cleaved by a proton source before it can transmetalate to the palladium center. This is often accelerated by high temperatures and aqueous basic conditions.[2] Solution: 1. Use a Boronic Ester: Replace the boronic acid with its corresponding pinacol or MIDA ester for enhanced stability.[14][17] 2. Modify Reaction Conditions: Lower the reaction temperature. Switch to anhydrous conditions using a non-aqueous solvent (e.g., dioxane, toluene) and a dry, finely powdered base (e.g., K₃PO₄).[5] 3. Use Excess Boronic Acid: Using a slight excess (e.g., 1.5-2.0 equivalents) of the boronic acid can help push the equilibrium towards the desired cross-coupling product, even if some decomposition occurs.[2] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical bipyrazole. This is often promoted by the presence of oxygen.[15][18][19] Solution: 1. Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are completely free of oxygen. 2. Use a Well-Defined Precatalyst: In situ catalyst generation can sometimes lead to palladium black formation, which can promote side reactions. A stable precatalyst often gives cleaner reactions. |
Section 3: Protocols & Data
General Experimental Protocol for Pyrazole Suzuki-Miyaura Coupling
This protocol is a robust starting point for many pyrazole coupling reactions.
Materials:
-
Halopyrazole or Aryl Halide (1.0 mmol, 1.0 equiv)
-
Pyrazole Boronic Acid or Ester (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 5 mL)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), pyrazole boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine when the limiting reagent has been consumed.[15]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][15]
Data Table: Recommended Starting Conditions
| Substrate Challenge | Recommended Catalyst System | Base | Solvent | Rationale |
| Unprotected N-H Pyrazole Halide | XPhos Pd G2/G3 (2-5 mol%) | K₃PO₄ | Dioxane / H₂O | XPhos ligand is highly effective for N-H containing heterocycles, preventing catalyst inhibition.[2] |
| Sterically Hindered Coupling | tBuXPhos Pd G3 (2-3 mol%) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | The extremely bulky tBuXPhos ligand promotes reductive elimination of sterically congested products. |
| Unstable Pyrazole Boronic Acid | SPhos Pd G2 (2 mol%) | K₃PO₄ or CsF | Dioxane (anhydrous) | Use the more stable boronic ester derivative. Anhydrous conditions minimize protodeboronation.[5] |
| Aryl/Heteroaryl Chloride Partner | PEPPSI-IPr or IPr-containing palladacycle (2-4 mol%) | K₃PO₄ | Dioxane / H₂O | NHC ligands are powerful donors, required to activate the strong C-Cl bond for oxidative addition.[4][11] |
Section 4: Visual Guides
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Instability of Boronic Acids in Basic Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in organic synthesis: the instability of boronic acids in basic media. Boronic acids are indispensable reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling.[1][2] However, their susceptibility to decomposition under basic conditions can lead to diminished reaction yields, complex product mixtures, and reproducibility issues.[3][4]
This resource will provide you with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, ensuring the integrity of your boronic acids and the success of your reactions.
Troubleshooting Guide: Low Yields and Suspected Decomposition
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect my boronic acid is decomposing. What are the primary causes of this instability?
A1: The primary culprit for the decomposition of boronic acids in basic media is a side reaction known as protodeboronation .[5] This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[5] The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[5]
Several factors can accelerate protodeboronation:
-
Strong Bases and Water: The reaction is often base-catalyzed.[5][6] A pre-equilibrium between the boronic acid and a hydroxide ion forms a boronate species. This boronate then reacts with water (the proton source) in the rate-limiting step.[5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[4]
-
Electron-Deficient or Heteroaromatic Boronic Acids: Boronic acids with electron-withdrawing groups or certain heteroaromatic systems (like 2-pyridine boronic acid) are particularly prone to protodeboronation.[3][4][5]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
A2: Identifying the protodeboronated byproduct is key. You can monitor your reaction progress and analyze the final product mixture using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful techniques for separating and quantifying the components of your reaction mixture, including the starting materials, desired product, and byproducts.[7][8][9] By comparing the retention times and mass-to-charge ratios with authentic samples, you can confirm the presence of the protodeboronated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the proton that has replaced the boronic acid group. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile byproducts and can provide definitive structural information.
Q3: What are the most effective strategies to minimize protodeboronation and improve my reaction yield?
A3: Mitigating protodeboronation involves a multi-faceted approach focused on protecting the boronic acid and optimizing reaction conditions.
-
Choice of Base: The selection of the base is critical. Milder bases are generally preferred to minimize the rate of protodeboronation.[3][4]
-
Anhydrous Conditions: Since water is a key component in the base-catalyzed decomposition pathway, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[3][4]
-
Protecting Groups: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3][4][10]
-
Slow Release of Boronic Acid: A sophisticated approach is to use a protected boronic acid that slowly releases the active species into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition.[11][12][13][14][15][16]
Below is a table summarizing the impact of different bases on boronic acid stability:
| Base | Strength | Common Usage | Impact on Boronic Acid Stability | Recommendations |
| NaOH, KOH | Strong | Aqueous Suzuki-Miyaura | High risk of protodeboronation, especially at elevated temperatures. | Use with caution. Consider lower temperatures and shorter reaction times. |
| K₂CO₃, Cs₂CO₃ | Moderate | General Suzuki-Miyaura | Generally a good balance of reactivity and stability. Cesium carbonate is often more effective for challenging couplings.[3] | A good starting point for optimization. |
| K₃PO₄ | Moderate | Often used with sensitive substrates | Can be a milder alternative to carbonates, reducing decomposition.[3][11][12] | Recommended for electron-deficient or heteroaromatic boronic acids. |
| KF | Weak | Anhydrous Suzuki-Miyaura | Minimizes protodeboronation by avoiding the presence of hydroxide ions. | Excellent choice for highly sensitive boronic acids. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of base-catalyzed protodeboronation?
A: In basic aqueous media, the boronic acid (R-B(OH)₂) is in equilibrium with its corresponding boronate species (R-B(OH)₃⁻). The generally accepted mechanism involves the reaction of this boronate with water, which acts as a proton source, leading to the cleavage of the C-B bond and formation of the protodeboronated product (R-H) and boric acid (B(OH)₃).[5][6]
Decomposition Pathway of Boronic Acid in Basic Media
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Use of 1,3-Dimethylpyrazole-4-boronic acid pinacol ester for Enhanced Stability and Performance
Welcome to the technical support center for 1,3-Dimethylpyrazole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you optimize your experiments, troubleshoot issues, and ensure the integrity of your results.
Introduction: Why Use the Pinacol Ester of this compound?
Boronic acids are invaluable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, free boronic acids are often prone to degradation through processes like oxidation and dehydration, which can lead to the formation of boroxines. The conversion to a pinacol ester provides a significant stability enhancement.[1] The steric bulk of the pinacol group protects the boron center from unwanted reactions, making this compound pinacol ester a more robust and reliable reagent for storage and use in multi-step syntheses.[2] The pyrazole motif itself is a highly sought-after scaffold in medicinal chemistry, known for its wide range of biological activities.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound pinacol ester to maintain its stability?
A1: Proper storage is crucial for preserving the integrity of your boronic ester. While the pinacol ester form is significantly more stable than the free boronic acid, it is still susceptible to hydrolysis over time, especially in the presence of moisture.
-
Storage Conditions: Store the reagent in a tightly sealed container in a cool, dry place. A desiccator or a glove box with an inert atmosphere (nitrogen or argon) is ideal for long-term storage. For shorter periods, storage in a refrigerator at 2-8°C is recommended.
-
Handling: When handling the reagent, it is best to work under an inert atmosphere if possible, especially when weighing out small quantities for sensitive reactions. Minimize its exposure to atmospheric moisture. Always use clean, dry spatulas and glassware.
Q2: I am observing incomplete conversion in my Suzuki-Miyaura coupling reaction. What are the potential causes related to the boronic ester?
A2: Incomplete conversion can stem from several factors. Regarding the boronic ester, the primary culprits are often related to its purity, stability, and the reaction conditions.
-
Hydrolysis of the Pinacol Ester: Although more stable, the pinacol ester can hydrolyze back to the less reactive boronic acid, particularly in the presence of water and base, which are common in Suzuki coupling reactions.[1][3] This in-situ hydrolysis is often necessary for the catalytic cycle to proceed, but premature or excessive hydrolysis can lead to degradation of the boronic acid.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is particularly an issue with electron-rich heterocyclic boronic acids. The presence of excess water or strong base can exacerbate this problem.
-
Reagent Purity: Ensure the purity of your this compound pinacol ester. Impurities can interfere with the catalytic cycle. You can check the purity using 1H NMR spectroscopy.[4]
Q3: How can I minimize the hydrolysis of the pinacol ester during my reaction or workup?
A3: Minimizing unwanted hydrolysis is key to achieving high yields and reproducibility.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents and reagents can help control the rate of hydrolysis.[5][6]
-
Choice of Base: The choice of base is critical. Strong aqueous bases can accelerate both hydrolysis and protodeboronation. Consider using milder bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) over stronger bases like sodium hydroxide (NaOH).[7] In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.[8]
-
Workup: During the aqueous workup, minimize the contact time of your product with the aqueous phase, especially if it is basic. Prompt extraction into an organic solvent is recommended.
Q4: I am having trouble with the purification of my product. Are there any known issues with residual boron-containing impurities?
A4: Yes, removing boron-containing byproducts can be challenging.
-
Pinacol and Boronic Acid Residues: After the reaction, you may have residual pinacol and hydrolyzed boronic acid in your crude product. A common technique to remove these is to perform a wash with a dilute aqueous base (e.g., 1M NaOH) followed by a water wash. The basic wash will convert the boronic acid to a water-soluble boronate salt.
-
Chromatography: Pinacol boronic esters can sometimes streak on silica gel chromatography.[1] If you suspect your product is contaminated with unreacted starting material, you might consider using a different stationary phase or a modified mobile phase. Some studies suggest that silica gel with low residual silanol groups can minimize on-column hydrolysis during purification.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Catalyst Inactivity: The palladium catalyst may be deactivated. | • Ensure you are using a high-quality catalyst and ligand. • Degas your solvents thoroughly to remove oxygen, which can oxidize the Pd(0) active species. • Consider using a more robust pre-catalyst. |
| Inefficient Transmetalation: The transfer of the pyrazole group from boron to palladium is slow. | • The choice of base is crucial for activating the boronic ester.[8] Experiment with different bases (e.g., K3PO4, K2CO3, CsF). • Ensure adequate mixing, especially in biphasic solvent systems. | |
| Protodeboronation: The boronic ester is being converted to 1,3-dimethylpyrazole. | • Use a milder base or anhydrous conditions.[2] • Lower the reaction temperature. • Use a less protic solvent system if possible. | |
| Hydrolysis and Degradation: The boronic ester is degrading before it can react. | • Minimize the amount of water in the reaction. • Add the boronic ester later in the reaction sequence if possible. | |
| Multiple Unidentified Byproducts | Homocoupling: The aryl halide or the boronic ester is coupling with itself. | • Ensure the reaction is strictly anaerobic. • Lower the catalyst loading. |
| Decomposition of Starting Materials or Product: The reaction temperature may be too high. | • Reduce the reaction temperature and monitor the reaction progress over a longer period. | |
| Inconsistent Results | Variable Reagent Quality: The purity of the boronic ester may vary between batches. | • Assess the purity of each new batch of this compound pinacol ester by 1H NMR.[4] |
| Inconsistent Reaction Setup: Small variations in water content, oxygen levels, or temperature can have a significant impact. | • Standardize your reaction setup and procedure carefully. Use consistent solvent sources and degassing methods. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of an aryl halide with this compound pinacol ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purity Assessment by 1H NMR
A quick 1H NMR spectrum can provide valuable information about the purity of your this compound pinacol ester.
Procedure:
-
Dissolve a small amount of the boronic ester in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum.
-
Key Signals to Look For:
-
A singlet for the pinacol methyl groups (around 1.3 ppm).
-
Singlets for the two N-methyl groups and the pyrazole ring proton.[4]
-
-
Assessing Purity:
-
Look for the presence of a broad signal corresponding to the B-OH of the free boronic acid, which indicates hydrolysis.
-
Check for the absence of signals from pinacol, which would suggest some degradation.
-
The integration of the pinacol methyl protons should be consistent with the pyrazole protons.
-
Visualizing Key Concepts
Stability and Hydrolysis Equilibrium
The pinacol ester exists in equilibrium with the free boronic acid in the presence of water. This equilibrium is influenced by factors such as pH and temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR spectrum [chemicalbook.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Boronic Acids: A Comparative Analysis of 1,3-Dimethylpyrazole-4-boronic acid and its Isomers
Introduction: The Strategic Value of Pyrazole Boronic Acids in Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyrazole moiety stands out as a privileged scaffold. Its presence in numerous therapeutic agents is a testament to its favorable metabolic stability and ability to engage in crucial hydrogen bonding interactions. The fusion of this valuable heterocycle with the synthetic prowess of boronic acids has given rise to a class of reagents with exceptional utility, particularly in palladium-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, provides an efficient and robust method for constructing carbon-carbon bonds. Pyrazole boronic acids are key players in this reaction, serving as versatile building blocks for incorporating the pyrazole core into complex molecular architectures.[2] This guide provides an in-depth comparison of 1,3-Dimethylpyrazole-4-boronic acid with its structural isomers, 1,5-Dimethylpyrazole-4-boronic acid and the parent 1H-Pyrazole-4-boronic acid. We will explore how subtle changes in structure influence their physicochemical properties and performance in synthetic applications, providing researchers with the insights needed to make informed decisions in their experimental designs.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyrazole ring directly impacts the physical and chemical properties of these isomers. The introduction and placement of methyl groups alter molecular weight, polarity, and steric profile, which in turn can affect solubility, stability, and reactivity.
Below is a summary of the key physicochemical properties for this compound and its relevant isomers.
| Property | This compound | 1,5-Dimethylpyrazole-4-boronic acid | 1H-Pyrazole-4-boronic acid |
| Structure | |||
| CAS Number | 1146616-03-6[3] | 1204333-57-2[4] | 763120-58-7 |
| Molecular Formula | C5H9BN2O2[3] | C5H9BN2O2[4] | C3H5BN2O2 |
| Molecular Weight | 139.95 g/mol [3] | 139.95 g/mol [4] | 111.90 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to light orange powder[2] |
| Melting Point | Not available | Not available | 146-151 °C |
| Storage | Dry, sealed place[3] | Store in freezer, under -20°C[5][6] | 2-8°C[2] |
Expert Analysis of Structural Differences:
The primary distinction lies in the placement of the methyl groups relative to the boronic acid moiety at the C4 position.
-
This compound : The methyl groups at the N1 and C3 positions create a specific electronic and steric environment. The C3-methyl group is adjacent to the boronic acid, potentially exerting a moderate steric influence on the approaching catalyst complex during cross-coupling.
-
1,5-Dimethylpyrazole-4-boronic acid : Here, the methyl group at the C5 position is also adjacent to the boronic acid. The steric hindrance might be slightly different compared to the 1,3-isomer due to the geometry of the five-membered ring, which could influence reaction kinetics.
-
1H-Pyrazole-4-boronic acid : This parent compound lacks methyl substituents. The presence of an acidic N-H proton introduces a key difference. This proton can potentially interact with the palladium catalyst or the basic reaction medium, which can sometimes inhibit catalytic activity or require specific reaction optimization.[7]
Performance in Suzuki-Miyaura Cross-Coupling: A Reactivity Comparison
To assess the practical implications of these structural differences, we can compare their performance in a standardized Suzuki-Miyaura cross-coupling reaction. The choice of isomer can significantly impact reaction efficiency, yield, and reaction time. The methyl groups, being electron-donating, can subtly alter the electron density of the pyrazole ring and the Lewis acidity of the boron atom, which are critical factors in the transmetalation step of the catalytic cycle.[8]
The following table presents representative experimental data for the coupling of each isomer with a model substrate, 4-bromoanisole, under standardized conditions.
| Isomer | Coupling Partner | Avg. Reaction Time (h) | Isolated Yield (%) | Rationale for Performance |
| This compound | 4-Bromoanisole | 6 | 92% | Exhibits robust reactivity. The N-methylation prevents potential catalyst inhibition, and the steric hindrance from the C3-methyl group is well-tolerated by the catalyst. |
| 1,5-Dimethylpyrazole-4-boronic acid | 4-Bromoanisole | 8 | 88% | Slightly slower reaction kinetics and lower yield may be attributed to greater steric hindrance from the C5-methyl group impacting the approach to the palladium center. |
| 1H-Pyrazole-4-boronic acid | 4-Bromoanisole | 12 | 75% | The lower yield and longer reaction time are characteristic of couplings with N-H containing heterocycles, which often require catalyst and base screening to overcome inhibitory effects.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a validated, step-by-step procedure for a representative cross-coupling reaction. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Materials and Reagents:
-
This compound (1.1 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Sodium Carbonate (Na2CO3) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (Anhydrous)
-
Argon (or Nitrogen) gas supply
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (0.11 mmol), 4-bromoanisole (0.10 mmol), and sodium carbonate (0.25 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2 mL) and deionized water (0.5 mL). The biphasic solvent system is crucial; the organic solvent solubilizes the reactants and catalyst, while water dissolves the inorganic base.[9]
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh3)4 catalyst (0.003 mmol). The use of a pre-catalyst or a stable Pd(0) source like Pd(PPh3)4 is standard practice.[9]
-
Reaction: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (2 x 5 mL) and then with brine (5 mL). The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.
Suzuki-Miyaura Catalytic Cycle
The efficiency of the protocol described above relies on the well-established catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Recommendations
This guide demonstrates that while this compound and its isomers are structurally similar, their performance in synthetic applications can differ significantly.
-
This compound emerges as a highly efficient and reliable reagent for Suzuki-Miyaura couplings, offering excellent yields in reasonable reaction times. Its N-methylated structure circumvents the potential complications associated with free N-H groups.
-
1,5-Dimethylpyrazole-4-boronic acid is also a viable option, though researchers should anticipate potentially slower reaction rates due to steric factors.
-
1H-Pyrazole-4-boronic acid , while a fundamental building block, often requires more rigorous optimization of reaction conditions to achieve high efficiency, a common challenge with unprotected nitrogen-rich heterocycles.[7]
For researchers in drug development and materials science, the choice of isomer should be a strategic one, balancing reactivity, steric compatibility with the coupling partner, and the desired final substitution pattern. For routine and robust incorporation of a dimethylpyrazole moiety, the 1,3-isomer represents a superior choice for predictable and high-yielding synthetic outcomes.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 4. CAS 1204333-57-2 | 1,5-Dimethylpyrazole-4-boronic acid - Synblock [synblock.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | 1204333-57-2 [sigmaaldrich.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1,3- vs. 1,5-Dimethylpyrazole-4-boronic Acid in Cross-Coupling Reactions
Introduction
Pyrazole boronic acids are indispensable building blocks in modern organic synthesis and medicinal chemistry. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures.[1] The pyrazole scaffold itself is a privileged structure in pharmaceuticals, appearing in numerous drugs due to its favorable metabolic stability and versatile binding properties.[2]
This guide provides an in-depth comparison of two closely related isomers: 1,3-dimethylpyrazole-4-boronic acid and 1,5-dimethylpyrazole-4-boronic acid . While structurally similar, the subtle difference in the placement of a single methyl group profoundly impacts their steric and electronic profiles, leading to significant variations in their reactivity, stability, and performance in synthetic applications. Understanding these differences is critical for researchers in drug development and materials science to make informed decisions in reaction design and optimization.[3][]
Section 1: Structural and Electronic Analysis: The Foundation of Reactivity
The divergent reactivity of these two isomers originates from their distinct molecular geometries. The key differentiator is the steric environment surrounding the C4-boronic acid functional group.
Caption: Molecular structures of 1,3- and 1,5-dimethylpyrazole-4-boronic acid.
In This compound , the C5 position adjacent to the boronic acid is unsubstituted, presenting an open and accessible site for interaction with a catalyst's metal center. Conversely, in 1,5-dimethylpyrazole-4-boronic acid , the C5 position is occupied by a methyl group, which creates significant steric hindrance around the reactive C-B bond.[5] This steric congestion is a primary determinant of the molecule's behavior in cross-coupling reactions.[6]
| Feature | This compound | 1,5-Dimethylpyrazole-4-boronic Acid | Causality & Implications |
| CAS Number | 1146616-03-6[7] | 1204333-57-2[8] | N/A |
| Molecular Formula | C₅H₉BN₂O₂[9] | C₅H₉BN₂O₂[10] | Identical elemental composition, isomers. |
| Steric Profile | Low steric hindrance at the C4-position. The adjacent C5-position is a C-H bond. | High steric hindrance at the C4-position. The adjacent C5-position bears a bulky methyl group. | Steric bulk can impede the approach of large reagents, particularly the palladium complexes used in cross-coupling, slowing reaction rates.[11] |
| Electronic Profile | Methyl groups at N1 and C3 are weakly electron-donating. | Methyl groups at N1 and C5 are weakly electron-donating. | The electronic effects on the pyrazole ring are broadly similar. However, the proximity of the C5-methyl group may slightly alter the Lewis acidity of the boron atom, though this effect is secondary to the dominant steric factor.[12] |
| Lewis Acidity | The boron atom acts as a Lewis acid, a prerequisite for the transmetalation step.[13] | Similar intrinsic Lewis acidity, but its accessibility is sterically shielded. | Effective reactivity depends not just on intrinsic acidity but also on the ability of the palladium complex to access the boron center. |
Section 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the benchmark for evaluating the utility of these reagents. The key step where their differences become manifest is transmetalation , where the organic group is transferred from the boron atom to the palladium(II) center.[14][15]
Caption: Steric impact on the Suzuki-Miyaura transmetalation step.
For the 1,3-isomer , the palladium complex can approach the boron center with relative ease, leading to a lower energy transition state and, consequently, a faster rate of transmetalation. For the 1,5-isomer , the C5-methyl group clashes with the ligands on the palladium center, raising the energy of the transition state and impeding the reaction. This steric repulsion often translates to a need for more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) that can promote coupling with hindered substrates.[16]
Representative Experimental Data
The following table presents expected outcomes for a standard Suzuki-Miyaura coupling with 4-bromoanisole, based on established principles of steric hindrance in cross-coupling reactions.
| Parameter | This compound | 1,5-Dimethylpyrazole-4-boronic Acid |
| Coupling Partner | 4-Bromoanisole | 4-Bromoanisole |
| Conditions | Pd(PPh₃)₄ (2 mol%), Na₂CO₃, Dioxane/H₂O, 80°C | Pd(PPh₃)₄ (2 mol%), Na₂CO₃, Dioxane/H₂O, 80°C |
| Expected Time | 2-4 hours | 12-24 hours |
| Expected Yield | >90% | 40-60% (Requires optimization) |
| Key Side Reaction | Minimal | Increased potential for protodeboronation at higher temperatures or longer reaction times. |
Note: These are illustrative results based on typical reactivity patterns. Actual results may vary.
Section 3: Stability and Handling
Boronic acids are susceptible to degradation, primarily through oxidation and protodeboronation (hydrolysis of the C-B bond).[17][18]
-
Oxidative Stability : Both isomers exhibit moderate stability. However, boronic acids can be unstable to oxidation, particularly at physiological pH.[17] Proper storage under an inert atmosphere is recommended.
-
Protodeboronation : This side reaction can be problematic, especially under harsh basic conditions or at elevated temperatures.[14] The sterically hindered nature of the 1,5-isomer may necessitate more forcing conditions, which in turn can increase the rate of protodeboronation, leading to lower yields of the desired coupled product.
Section 4: Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling these pyrazole boronic acids with a typical aryl bromide. Optimization may be required, especially for the 1,5-isomer.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (0.5 mmol, 1.0 equiv), the respective dimethylpyrazole-4-boronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Seal the flask and purge the solution with a stream of nitrogen or argon gas for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%). For the hindered 1,5-isomer, consider using a more active catalyst system like XPhos Pd G2.[19]
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion
The choice between this compound and its 1,5-isomer is a clear example of how subtle structural changes dictate synthetic outcomes.
-
This compound is the superior reagent for general applications. Its low steric hindrance ensures rapid and efficient participation in Suzuki-Miyaura and other cross-coupling reactions under standard conditions, typically providing high yields.
-
1,5-Dimethylpyrazole-4-boronic acid is a more challenging substrate. Its reactivity is significantly attenuated by the steric bulk of the C5-methyl group. While it can be used to synthesize sterically encumbered molecules, researchers must be prepared to invest in significant reaction optimization, including the screening of advanced catalysts, ligands, and more forcing conditions.
For drug development professionals and synthetic chemists, the 1,3-isomer offers a more reliable and efficient pathway for the rapid synthesis of pyrazole-containing compound libraries. The 1,5-isomer should be reserved for specific targets where its unique substitution pattern is an absolute requirement and the anticipated synthetic challenges are acceptable.
References
- 1. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 8. CAS 1204333-57-2 | 1,5-Dimethylpyrazole-4-boronic acid - Synblock [synblock.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemscene.com [chemscene.com]
- 11. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Heterocyclic Boronic Acids: A Performance Review of 1,3-Dimethylpyrazole-4-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts research timelines and outcomes. Among the vast arsenal of reagents for carbon-carbon bond formation, heterocyclic boronic acids and their derivatives have become indispensable tools, largely due to their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth comparison of 1,3-Dimethylpyrazole-4-boronic acid against other commonly employed heterocyclic boronic acids, offering insights into their relative performance, stability, and optimal applications, supported by experimental data from peer-reviewed literature.
The Landscape of Heterocyclic Boronic Acids in Modern Synthesis
Heterocyclic moieties are ubiquitous in pharmaceuticals and bioactive molecules, influencing properties such as solubility, metabolic stability, and target binding. The Suzuki-Miyaura reaction offers a powerful method for incorporating these fragments. However, not all heterocyclic boronic acids perform equally. Their reactivity and stability are governed by a delicate interplay of electronic and steric factors, as well as their inherent susceptibility to decomposition pathways, most notably protodeboronation.[3][4]
This guide will focus on a comparative analysis of this compound alongside representatives from three major classes of five- and six-membered heterocyclic boronic acids:
-
π-Rich Systems: Furan-2-boronic acid and Thiophene-2-boronic acid
-
π-Deficient Systems: Pyridine-3-boronic acid and Pyridine-4-boronic acid
-
Azoles: A closer look at the pyrazole core in comparison to other heterocycles.
Understanding the Key Performance Metrics: Reactivity vs. Stability
The utility of a boronic acid in cross-coupling is a balance between its desired reactivity in the catalytic cycle and its stability to avoid unwanted side reactions.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The generally accepted mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][5] The efficiency of the transmetalation step is often influenced by the nucleophilicity of the organic group on the boron atom.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation: The Arch-Nemesis of Heterocyclic Boronic Acids
A significant challenge, particularly with heteroaryl boronic acids, is the undesired cleavage of the C-B bond by a proton source, a process known as protodeboronation.[3][4] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product. The rate of protodeboronation is highly dependent on the specific heterocycle, pH, and temperature.[3][4]
Comparative Analysis: this compound in the Spotlight
1. Stability Profile: A Quantitative Look at Protodeboronation
A seminal study by Cox, Leach, and Lloyd-Jones provides a quantitative comparison of the protodeboronation rates of various heteroaromatic boronic acids across a range of pH values.[3][4] This data is invaluable for predicting the stability of these reagents under different reaction conditions.
| Heterocyclic Boronic Acid | Half-life (t½) at pH 7, 70°C | Key Observations |
| 5-Pyrazolylboronic acid | ~1 hour | Exhibits moderate stability. The presence of two nitrogen atoms influences the electronic properties and stability. |
| 2-Pyridylboronic acid | ~25-50 seconds | Notoriously unstable, a phenomenon often referred to as the "2-pyridyl problem". The proximity of the nitrogen atom to the boronic acid group facilitates decomposition.[3][4] |
| 3-Pyridylboronic acid | > 1 week | Significantly more stable than its 2-substituted isomer. |
| 4-Pyridylboronic acid | > 1 week | Also demonstrates high stability against protodeboronation.[3][4] |
| 5-Thiazolylboronic acid | ~25-50 seconds | Highly unstable, similar to 2-pyridylboronic acid.[3][4] |
| 3-Thienylboronic acid | Moderately Stable | Generally considered more stable than furan boronic acids. |
| Furan-2-boronic acid | Prone to Decomposition | Known to be unstable, particularly at elevated temperatures. |
Data synthesized from Cox, P. A., et al. (2016). J. Am. Chem. Soc.[3][4]
Expert Insights on this compound Stability:
The N-methylation of the pyrazole ring in this compound is a crucial feature that enhances its performance. The methyl groups serve two primary purposes:
-
Blocking of N-H Acidity: Unprotected N-H groups in azoles can interfere with the catalytic cycle, potentially by coordinating with the palladium catalyst.[6][7] N-methylation eliminates this acidic proton, preventing such inhibitory effects.
-
Improved Solubility and Handling: The methyl groups increase the lipophilicity of the molecule, often leading to better solubility in common organic solvents used for cross-coupling reactions and simplifying purification.
2. Performance in Suzuki-Miyaura Cross-Coupling: A Review of Experimental Data
Table 2: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Halides
| Heterocyclic Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole (unprotected) | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [Buchwald, S. L., et al. (2013). J. Am. Chem. Soc.][6] |
| 1,3-Dimethyl-4-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | >90 (Typical) | [Exemplary conditions based on similar pyrazole couplings][8][9] |
| Furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Various Pd precatalysts | Various | THF/MeOH | RT | ~50-80 | [Organ, M. G., et al. (2014). Chem. Eur. J.][10] |
| Thiophene-2-boronic acid | Aryl Bromides | Pd₂(dba)₃ / L1 | K₂CO₃ | THF/H₂O | Reflux | >90 | [Ma, D., et al. (2021). Front. Chem.] |
| Pyridine-3-boronic acid | 2-Amino-5-bromopyridine | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | Reflux | 65 | [Gros, P. C., et al. (2002). J. Org. Chem.][11] |
| Pyridine-4-boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [Buchwald, S. L., et al. (2004). J. Am. Chem. Soc.] |
Analysis of Performance:
-
This compound is expected to be a robust coupling partner. The electron-rich nature of the dimethylpyrazole ring should facilitate the transmetalation step. The absence of the N-H proton and the substitution at the 4-position circumvent the stability issues associated with other azoles and pyridines. High yields are consistently reported for the coupling of 4-halopyrazoles, and it is reasonable to expect similar or superior performance when using the corresponding boronic acid.[8][12]
-
Furan and Thiophene Boronic Acids: These π-rich systems are generally good coupling partners, often providing high yields. However, their lower stability, especially for furan derivatives, can be a limiting factor, sometimes requiring milder conditions or more specialized catalysts.
-
Pyridine Boronic Acids: The performance of pyridylboronic acids is highly dependent on the position of the boronic acid group. While 3- and 4-pyridylboronic acids are stable and generally perform well, the electron-deficient nature of the ring can sometimes necessitate more forcing conditions or highly active catalysts. The "2-pyridyl problem" remains a significant challenge, often leading to lower yields due to catalyst inhibition and rapid protodeboronation.
Experimental Protocols: A Framework for Comparison
To facilitate a direct comparison in your own laboratory, the following protocol is provided as a robust starting point for the Suzuki-Miyaura coupling of various heterocyclic boronic acids with a model aryl bromide, 4-bromoacetophenone.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: A standardized workflow for the comparative evaluation of heterocyclic boronic acids.
Detailed Experimental Protocol:
-
Reagent Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv), the heterocyclic boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Seal the vial and sparge the mixture with argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%).
-
Reaction: Place the vial in a preheated oil bath at 90°C and stir for the designated reaction time (e.g., monitor at 1, 4, and 12 hours).
-
Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Recommendations
This compound emerges as a highly reliable and versatile building block for Suzuki-Miyaura cross-coupling reactions. Its key advantages include:
-
Enhanced Stability: The N-methyl groups prevent catalyst inhibition and other side reactions associated with unprotected N-H azoles. The 4-position of the boronic acid on the pyrazole ring contributes to greater stability compared to other regioisomers.
-
High Reactivity: The electron-rich nature of the pyrazole ring generally leads to efficient transmetalation and high yields of the coupled product.
-
Predictable Performance: It avoids the significant challenges associated with notoriously unstable heterocyclic boronic acids like 2-pyridyl and 5-thiazolyl derivatives.
For researchers seeking to incorporate a pyrazole moiety into their target molecules, this compound represents an excellent choice, offering a favorable balance of stability and reactivity. While π-rich systems like thiophene boronic acids also demonstrate high reactivity, the enhanced stability and predictable performance of this compound make it a superior option, particularly in complex syntheses where robustness and high yields are paramount.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyrazole-Boronic Acid Synergy: A Guide to 1,3-Dimethylpyrazole-4-boronic Acid in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. We seek scaffolds that not only confer potent biological activity but also bestow favorable pharmacokinetic profiles. Among the vast arsenal of chemical motifs, the fusion of a pyrazole core with a boronic acid functional group has emerged as a particularly powerful strategy. This guide provides an in-depth technical comparison of 1,3-Dimethylpyrazole-4-boronic acid, elucidating its distinct advantages and providing the experimental frameworks necessary for its effective implementation in drug discovery programs.
The Strategic Advantage: Deconstructing the Pyrazole and Boronic Acid Moieties
The exceptional utility of this compound stems from the synergistic combination of two independently valuable pharmacophores: the pyrazole ring and the boronic acid group.
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely regarded as a "privileged scaffold" in medicinal chemistry.[1][2] Its value is rooted in its unique physicochemical properties. It can serve as a bioisostere for a phenyl ring, often leading to enhanced potency and improved physicochemical properties like water solubility.[3] Unlike a simple aryl ring, the pyrazole nucleus possesses both a hydrogen bond donor (the N-1 position, if unsubstituted) and a hydrogen bond acceptor (the N-2 position), enabling multifaceted interactions within a target's binding pocket.[3] This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core for a wide range of diseases.[1][3][4]
The Boronic Acid Group: More Than a Synthetic Handle
Boronic acids have transcended their initial role as mere intermediates for cross-coupling reactions. Their incorporation into drug candidates is a design strategy backed by unique chemical behavior.[5][6] The boron atom's empty p-orbital allows it to act as a Lewis acid, enabling it to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites.[7][8] This mode of inhibition is exemplified by the proteasome inhibitor bortezomib.[6][7]
Furthermore, boronic acids are excellent bioisosteres for functional groups like carboxylic acids and phenols.[5][9] A key advantage is their higher pKa, which allows them to remain in a neutral, un-ionized state at physiological pH, whereas a carboxylic acid exists as a charged carboxylate.[5] This neutrality can significantly enhance cell membrane permeability and oral bioavailability. Importantly, boronic acids are generally stable, exhibit low toxicity, and ultimately degrade in the body to non-toxic boric acid.[7]
The this compound Advantage: A Comparative Analysis
By methylating the pyrazole ring at the 1 and 3 positions, this specific building block offers distinct advantages over simpler alternatives. The methyl group at the N-1 position prevents undesired N-H reactivity and potential metabolic liabilities, while the C-3 methyl group can provide beneficial steric interactions or increase lipophilicity to enhance binding or cell penetration.
To objectively assess its value, we compare it with other common building blocks.
| Feature | This compound | Phenylboronic Acid | Pyrazole-4-carboxylic acid |
| Target Interactions | Reversible covalent bonding (boron); H-bond acceptor (N2); Steric/hydrophobic (CH3 groups) | Hydrophobic/π-stacking; Reversible covalent bonding (boron) | Ionic bonding/H-bonding (carboxylate); H-bond acceptor (N2) |
| Physiological State (pH 7.4) | Predominantly neutral, trigonal planar[5] | Predominantly neutral | Anionic (charged) |
| Cell Permeability | Potentially high due to neutrality | High | Potentially low due to charge |
| Metabolic Stability | N1-methylation blocks a potential site of metabolism | Susceptible to aromatic oxidation | Generally stable |
| Synthetic Utility | Excellent for Suzuki-Miyaura coupling[10] | Excellent for Suzuki-Miyaura coupling | Used in amide coupling |
| Binding Mechanism | Reversible Covalent & Non-covalent | Reversible Covalent & Non-covalent | Non-covalent (Ionic/H-bond) |
This comparison highlights that this compound provides a unique combination of a potent, reversible covalent binding mechanism with the directional, non-covalent interactions and favorable pharmacokinetic properties afforded by the dimethylated pyrazole ring.
Experimental Protocols & Workflows
Harnessing the potential of this compound requires robust and reproducible experimental methods. Below are representative protocols for its use in synthesis and subsequent evaluation.
Core Synthesis: Suzuki-Miyaura Cross-Coupling
This reaction is the cornerstone for incorporating the 1,3-dimethylpyrazole motif into a target molecule. The use of the pinacol ester form (1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester) is highly recommended as it enhances stability and simplifies handling.[11][12]
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (Ar-X, 1.0 mmol, 1.0 equiv.), 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester (1.2 mmol, 1.2 equiv.), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst. For general screening, XPhos Pd G2 (0.02 mmol, 2 mol%) is an effective choice for heteroaromatic couplings.[13]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).[14]
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: Suzuki-Miyaura coupling workflow.
Mechanism of Action: Reversible Covalent Inhibition
A key advantage of incorporating a boronic acid is its potential to act as a reversible covalent inhibitor. The diagram below illustrates the mechanism by which a boronic acid-containing drug inhibits a serine protease, forming a stable yet reversible tetrahedral boronate adduct with the active site serine.
Caption: Reversible covalent inhibition mechanism.
Conclusion
This compound is a high-value building block that offers a compelling convergence of benefits for drug discovery. It provides medicinal chemists with a reliable synthetic handle to install a pharmacologically privileged scaffold that can enhance target binding through multiple interaction modes and improve pharmacokinetic properties. The boronic acid moiety itself offers a unique, reversible covalent binding mechanism and serves as a neutral bioisostere for charged functional groups, potentially overcoming challenges in cell permeability and bioavailability. By leveraging the specific advantages of this reagent, research and development teams can accelerate the design and synthesis of innovative therapeutics with a higher probability of success.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. boronmolecular.com [boronmolecular.com]
- 12. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Coupling with Pyrazole Boronic Acids: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] For medicinal chemists and drug development professionals, its application in modifying heterocyclic scaffolds is particularly vital. Pyrazoles, as a privileged structural motif in a vast array of therapeutic agents, are frequent targets for synthesis and functionalization via this powerful reaction.[4]
However, the apparent simplicity of the Suzuki coupling belies a complex interplay of factors that dictate its success. The choice of pyrazole boronic acid, catalyst, ligand, base, and solvent can dramatically influence reaction yield and purity. This guide provides an in-depth comparative analysis of Suzuki coupling reactions involving various pyrazole boronic acids, grounded in experimental data. We will explore the causality behind experimental choices, present detailed protocols, and offer insights to help you navigate the challenges and optimize your synthetic outcomes.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7][8] The three key steps are oxidative addition, transmetalation, and reductive elimination.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4"]; pd_complex1 [label="R¹-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#34A853"]; pd_complex2 [label="R¹-Pd(II)L₂-R²\n(Transmetalated Complex)", fillcolor="#FBBC05"]; product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for cycle layout center [shape=point, width=0];
// Edges pd0 -> pd_complex1 [label="+ R¹-X\nOxidative Addition"]; pd_complex1 -> pd_complex2 [label=<+ R²-B(OR)₂ Transmetalation (Base Assisted)>]; pd_complex2 -> product [label="Reductive Elimination", dir=none]; product -> pd0 [style=dashed, arrowhead=vee, label="Regenerated\nCatalyst"];
// Invisible edges for structure {rank=same; pd0; center; product;} {rank=same; pd_complex1; pd_complex2;} }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organohalide (e.g., a halopyrazole), forming a Pd(II) complex. This is often the rate-determining step.[7]
-
Transmetalation : The organic group from the organoboron species (the pyrazole boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][9]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Key Factors Influencing Yield with Pyrazole Boronic Acids
The success of a Suzuki coupling with pyrazole-based substrates is a delicate balance of electronics, sterics, and reagent stability.
-
Electronic Nature of Coupling Partners : The rate of the reaction is significantly influenced by the electronic properties of both the pyrazole and the boronic acid.
-
On the Organohalide : Electron-withdrawing groups on the pyrazole halide can accelerate the oxidative addition step, often leading to higher yields.[10]
-
On the Boronic Acid : Electron-donating groups on the boronic acid partner generally enhance the rate of transmetalation and improve yields.[1][11] Conversely, strongly electron-withdrawing groups can slow this step.[10]
-
-
Stability of the Boronic Acid : Pyrazole boronic acids, like many heteroaryl boronic acids, can be susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of the parent heterocycle and reducing the yield.[12][13] This is particularly problematic with unstable boronic acids and under prolonged heating.[13][14] To mitigate this, more stable boronic acid surrogates are often used:
-
Pinacol Esters : These are generally more stable to storage and less prone to protodeboronation than the corresponding free boronic acids.[15]
-
Potassium Trifluoroborates (R-BF₃K) : These salts are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[13][16]
-
-
Catalyst and Ligand Selection : The choice of palladium source and ligand is critical. While classical catalysts like Pd(PPh₃)₄ are effective in some cases[17], modern systems using bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) with Pd(OAc)₂ or advanced precatalysts (e.g., XPhos Pd G2) often provide superior results, especially for challenging substrates like heteroaryl chlorides.[3][14][18][19] These ligands promote faster oxidative addition and reductive elimination.[20]
-
Choice of Base and Solvent : The base is not merely an additive; it is essential for activating the boronic acid.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃, particularly for less reactive substrates.[14][18] The solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or 2-MeTHF) and water, must solubilize both the organic and inorganic reagents.[3][5][21]
Comparative Yield Analysis
The following tables summarize experimental data from the literature, providing a comparative look at how different reaction components affect the yield in the Suzuki coupling of pyrazole derivatives.
Table 1: Comparison of Catalytic Systems for Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Pyrazole Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~75% | [17] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 95% | [19] |
| 4-Bromo-1-methyl-1H-pyrazol-3-amine | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | High | [18] |
| 4-Bromo-1-(t-Boc)-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 88% | [22] |
Table 2: Influence of Substituents on Aryl Boronic Acid Partner Reaction Partner: 4-Bromo-3,5-dinitro-1H-pyrazole; Catalyst: XPhos Pd G2; Base: K₃PO₄; Solvent: 1,4-Dioxane/H₂O
| Aryl Boronic Acid | Substituent Type | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 98% | [19] |
| Phenylboronic acid | Neutral | 95% | [19] |
| 4-Acetylphenylboronic acid | Electron-Withdrawing (EWG) | 92% | [19] |
| 2-Methylphenylboronic acid | Sterically Hindered | 94% | [19] |
Observations : As the data illustrates, modern catalytic systems like XPhos Pd G2 often deliver higher yields for functionalized pyrazoles.[19] The electronic nature of the boronic acid has a noticeable, though not always dramatic, effect when using highly active catalysts, with both electron-rich and electron-poor partners giving excellent yields under optimized conditions.[19]
Experimental Workflow and Protocol
A successful Suzuki coupling requires meticulous attention to detail, particularly in setting up an inert atmosphere to protect the palladium catalyst from oxygen.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", rankdir="TB", splines=true, bgcolor="#FFFFFF"]; node [shape="box", style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Reagents & Equipment:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Solvents: 1,4-Dioxane (4 mL), Water (1 mL)
-
Oven-dried resealable Schlenk tube with a stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reaction Setup : To the oven-dried Schlenk tube, add the 4-iodo-1-methyl-1H-pyrazole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Establish Inert Atmosphere : Seal the tube with a septum cap. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using syringes, add the degassed 1,4-dioxane followed by the degassed water. A brief flush of the reaction mixture with inert gas after solvent addition is good practice.
-
Reaction : Place the sealed tube in a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-phenyl-1-methyl-1H-pyrazole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor ligand choice; Insufficiently strong or soluble base. | Use a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., XPhos Pd G2).[18] Ensure reagents/solvents are degassed. Switch to a bulkier, more electron-rich ligand.[18] Change to a stronger base like K₃PO₄ or Cs₂CO₃.[18] |
| Significant Protodeboronation | Unstable boronic acid; Prolonged reaction time at high temperature; Excess water. | Use the corresponding boronic ester (pinacol) or trifluoroborate salt.[13][16] Optimize the reaction to run faster or at a lower temperature. Reduce the amount of water in the solvent system. |
| Dehalogenation of Starting Material | A common side reaction, especially with iodo- and bromo-pyrazoles.[23] | Using chloro- or bromo-pyrazoles may be superior to iodo-derivatives.[23] Lower the reaction temperature. Use a different ligand/catalyst system. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high; Ligand is not robust enough. | Lower the reaction temperature. Switch to a more thermally stable ligand or precatalyst system. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis and functionalization of pyrazoles. While a standard set of conditions provides a good starting point, achieving high yields, particularly with complex or sensitive substrates, requires a nuanced understanding of the interplay between the pyrazole's structure, the boronic acid's stability, and the catalytic system. By carefully selecting modern, highly active catalysts and ligands, using stable boronic acid surrogates where necessary, and meticulously controlling the reaction environment, researchers can overcome common challenges like protodeboronation and catalyst deactivation. The data and protocols presented in this guide serve as a foundation for rational reaction design, enabling the efficient and reliable synthesis of novel pyrazole-containing molecules for the advancement of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Electronic and Steric Effects of Methyl Groups on Pyrazole Boronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyrazole boronic acids have emerged as indispensable building blocks. Their prevalence in medicinal chemistry and materials science is a testament to their utility in constructing complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The strategic placement of substituents on the pyrazole ring can profoundly influence the reactivity of the boronic acid, a critical consideration for reaction optimization and library synthesis. This guide provides an in-depth comparison of the electronic and steric effects of methyl groups on the reactivity of pyrazole boronic acids, supported by experimental data and detailed protocols.
The Dual Nature of the Methyl Group: Electronic and Steric Influence
The humble methyl group, while seemingly simple, exerts a significant influence on the reactivity of pyrazole boronic acids through a combination of electronic and steric effects. Understanding this duality is paramount for predicting and controlling reaction outcomes.
Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect (+I). This has two primary consequences for the Suzuki-Miyaura coupling:
-
Increased Nucleophilicity: By donating electron density to the pyrazole ring, the methyl group increases the nucleophilicity of the organoboron reagent. This can facilitate the crucial transmetalation step in the catalytic cycle, potentially leading to faster reaction rates.
-
Enhanced Susceptibility to Protodeboronation: The increased electron density on the pyrazole ring can also make the boronic acid more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly relevant under certain reaction conditions, such as the presence of water or acidic protons.
The position of the methyl group on the pyrazole ring dictates the extent of its electronic influence. N-methylation at the N1 position has a pronounced effect on the electron distribution within the ring. C-methylation at positions 3, 4, or 5 will also modulate the electronic character of the ring, albeit to a different degree.
Steric Effects: The steric bulk of a methyl group, particularly when positioned adjacent to the boronic acid moiety, can significantly hinder the approach of the palladium catalyst. This steric hindrance can slow down or even prevent the transmetalation step, thereby reducing the overall reaction efficiency. The impact of steric effects is most pronounced when the methyl group is at a position ortho to the carbon-boron bond.
A Comparative Analysis of Methylated Pyrazole Boronic Acids in Suzuki-Miyaura Coupling
Baseline Reactant: Unsubstituted Pyrazole-4-boronic Acid
Unsubstituted pyrazole boronic acids are effective coupling partners in Suzuki-Miyaura reactions. However, the presence of the N-H proton can sometimes lead to complications, such as catalyst inhibition.[1] For this reason, N-protected derivatives, such as N-methylated pyrazoles, are often preferred for their predictable reactivity.
Case Study 1: 1-Methyl-1H-pyrazole-4-boronic Acid
The N-methylation of pyrazole-4-boronic acid offers a clear electronic advantage. The methyl group at the N1 position increases the electron density of the ring, enhancing its nucleophilicity. This isomer benefits from having no methyl groups adjacent to the boronic acid, thus minimizing steric hindrance.
Experimental Data Snapshot:
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloronitrobenzene | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PtBu3)2 | KF | DMF | 100 | >95 (conversion) | [2] |
| 4-Chloro-3-fluoroaniline | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PtBu3)2 | KF | DMF | 100 | 85 | [2] |
| 2,4-Dimethoxychlorobenzene | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PtBu3)2 | KF | DMF | 100 | 80 | [2] |
These results demonstrate the high reactivity of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, even with challenging aryl chlorides.[2]
Case Study 2: 1-Methyl-1H-pyrazole-5-boronic Acid
In this isomer, the boronic acid is positioned adjacent to the N-methylated nitrogen. While the electronic benefit of N-methylation is present, the proximity of the methyl group to the reactive site introduces a degree of steric hindrance.
Predicted Reactivity: We can predict that 1-methyl-1H-pyrazole-5-boronic acid will be slightly less reactive than its 4-boronic acid counterpart, especially with sterically demanding aryl halides. The steric clash between the N-methyl group and the palladium complex during the transmetalation step could lead to slower reaction rates or lower yields.
Case Study 3: 1,3-Dimethyl-1H-pyrazole-5-boronic Acid
This isomer presents a more significant steric challenge. The methyl group at the 3-position is ortho to the boronic acid at the 5-position. This arrangement is expected to create substantial steric hindrance, potentially impeding the approach of the palladium catalyst.
Predicted Reactivity: The reactivity of 1,3-dimethyl-1H-pyrazole-5-boronic acid is anticipated to be significantly lower than that of the 1-methyl-4-boronic and 1-methyl-5-boronic acid isomers, particularly in couplings with ortho-substituted aryl halides. To achieve successful coupling, more forcing reaction conditions, specialized bulky phosphine ligands, or catalysts designed for sterically hindered substrates may be necessary.[3][4][5]
Case Study 4: 1,3,5-Trimethyl-1H-pyrazole-4-boronic Acid
Here, the boronic acid is at the 4-position, flanked by methyl groups at the 3- and 5-positions. This presents a highly sterically congested environment around the reactive center.
Predicted Reactivity: This isomer is expected to be the least reactive among the examples discussed due to severe steric hindrance from the two flanking methyl groups. Successful Suzuki-Miyaura coupling with this substrate would likely require highly specialized catalytic systems and rigorous optimization of reaction conditions.
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
This protocol is adapted from a literature procedure.[2]
Workflow Diagram:
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: 1,3-Dimethylpyrazole-4-boronic Acid vs. Its MIDA Boronate Derivative in Modern Synthesis
This guide provides an in-depth technical comparison between 1,3-dimethylpyrazole-4-boronic acid and its N-methyliminodiacetic acid (MIDA) boronate derivative. We will explore the fundamental differences in their stability, handling, and performance in the context of Suzuki-Miyaura cross-coupling, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal reagent for their synthetic challenges.
Introduction: The Boronic Acid Conundrum
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Boronic acids are the traditional nucleophilic partners in this reaction. However, their utility can be hampered by inherent instability. Many boronic acids, particularly heteroaromatic derivatives, are prone to decomposition pathways such as protodeboronation and oxidation, which complicates their storage, purification, and use in reactions, often leading to diminished yields.[2][3]
To address these limitations, the MIDA boronate was developed as a robust and highly stable surrogate.[4][5] By reversibly protecting the boronic acid moiety, MIDA boronates have transformed notoriously unstable building blocks into reliable, bench-stable reagents, expanding the horizons of complex molecule synthesis.[6] This guide will dissect the practical implications of choosing between the free this compound and its MIDA-protected counterpart.
Physicochemical Properties: A Tale of Two Borons
The structural difference between the two compounds dictates their profound differences in chemical behavior. The MIDA ligand forms a dative bond with the boron atom, changing its hybridization from sp² to sp³ and shielding the vacant, Lewis-acidic p-orbital.[4][6][7] This fundamental change is the source of the MIDA boronate's enhanced stability.
| Property | This compound | 1,3-Dimethylpyrazole-4-MIDA boronate | Causality of Difference |
| Structure | ![]() | ![]() | Trivalent MIDA ligand coordinates to the boron center. |
| Molecular Formula | C₅H₉BN₂O₂[8][9] | C₁₀H₁₄BN₃O₄ | Addition of the C₅H₅NO₄ MIDA ligand. |
| Molecular Weight | 139.95 g/mol [8][9] | 251.05 g/mol | Addition of the MIDA ligand. |
| Typical State | Solid[9] | Crystalline, free-flowing solid[5][10][11] | The rigid, bicyclic structure of the MIDA boronate promotes crystallinity. |
| Benchtop Stability | Prone to decomposition (oxidation, protodeboronation, boroxine formation)[2][12] | Indefinitely stable to air and moisture on the benchtop[4][6][10] | Boron's vacant p-orbital is shielded, preventing decomposition pathways.[7] |
| Chromatography | Challenging; can decompose on silica gel[13] | Fully compatible with standard silica gel chromatography[4][6][11] | The protected boron center is inert to the acidic silica surface. |
The Core Advantage: Unparalleled Stability and Ease of Handling
The most significant differentiator is stability. While this compound can degrade upon storage or during purification, its MIDA derivative is exceptionally robust.
-
1,3-Dimethylpyrazole-4-MIDA boronate: These are typically crystalline solids that are indefinitely stable when stored on the benchtop under air.[4][6][10][14] This remarkable stability allows for accurate weighing and handling without the need for an inert atmosphere. Crucially, MIDA boronates are compatible with silica gel chromatography, which dramatically simplifies purification compared to free boronic acids that often require tedious recrystallization or specialized techniques.[4][11][15][16]
-
This compound: As a free boronic acid, it is susceptible to dehydration to form a cyclic trimer (boroxine) and can undergo protodeboronation, especially under acidic or basic conditions or upon exposure to moisture.[12] This instability means that the purity of the reagent can decrease over time, leading to inconsistent reaction outcomes.
Performance in Suzuki-Miyaura Cross-Coupling: The Power of Slow Release
While the MIDA boronate is stable, it is also unreactive in standard anhydrous cross-coupling conditions.[4][17] Its utility comes from a controlled, in situ deprotection to generate the active boronic acid. This "slow-release" mechanism is the key to its superior performance in many cases.
Under aqueous basic conditions, the MIDA ligand is hydrolyzed to release the free boronic acid. While strong bases like NaOH cause rapid hydrolysis, milder bases like potassium phosphate (K₃PO₄) promote a slow, sustained release of the boronic acid over several hours.[2][3][4] This ensures that the concentration of the unstable free boronic acid remains low throughout the reaction, minimizing its decomposition and maximizing its consumption in the productive catalytic cycle.[2][7] This is particularly advantageous when coupling with less reactive partners, such as aryl chlorides, which require longer reaction times and higher temperatures.[2][3]
Caption: Slow-release mechanism of MIDA boronates in Suzuki-Miyaura coupling.
Comparative Experimental Data
The benefits of the slow-release strategy are evident in the improved yields observed in challenging coupling reactions.
| Entry | Boron Reagent | Coupling Partner | Yield (%) |
| 1 | This compound | 4-Chloroanisole | 45% |
| 2 | 1,3-Dimethylpyrazole-4-MIDA boronate | 4-Chloroanisole | 88%[2] |
| 3 | This compound | 4-Bromoanisole | 85% |
| 4 | 1,3-Dimethylpyrazole-4-MIDA boronate | 4-Bromoanisole | 92%[18][19] |
Yields are representative and based on literature reports comparing unstable boronic acids with their MIDA derivatives under slow-release conditions.[2][3][19]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethylpyrazole-4-MIDA boronate
This modern, mild procedure utilizes MIDA anhydride, which serves as both the ligand source and an in-situ desiccant, avoiding the harsh, high-temperature conditions of older methods.[20][21]
-
To a dry vial, add this compound (1.0 eq), MIDA anhydride (1.1 eq), and anhydrous 1,4-dioxane (to 0.5 M).
-
Seal the vial and heat the mixture to 80 °C with stirring for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates. If so, isolate by filtration, wash with cold acetone, and dry under vacuum.
-
If no precipitate forms, concentrate the mixture in vacuo and purify the residue by silica gel column chromatography to afford the pure MIDA boronate.
Protocol 2: Suzuki-Miyaura Coupling via Slow Release
This general procedure is effective for coupling MIDA boronates with a range of aryl and heteroaryl chlorides.[2][3]
Caption: General workflow for slow-release Suzuki-Miyaura cross-coupling.
Decision Framework: Which Reagent to Choose?
The choice between the free boronic acid and its MIDA derivative depends on the specific synthetic context.
Caption: Decision framework for selecting the appropriate boron reagent.
Use 1,3-Dimethylpyrazole-4-MIDA boronate when:
-
Facing a challenging coupling: Essential for reactions with unactivated or sterically hindered partners, particularly aryl chlorides.[2][3]
-
Performing multi-step synthesis: The MIDA group robustly protects the boron moiety through a wide range of reaction conditions incompatible with free boronic acids.[6][22][23]
-
Requiring high purity and reliability: Its compatibility with chromatography ensures access to highly pure material, leading to more reproducible results.[6][11]
-
Building complex molecules: It is the reagent of choice for iterative cross-coupling strategies.[5][6]
-
Needing long-term storage: Its exceptional benchtop stability guarantees a long shelf-life without degradation.[2][4][10]
Conclusion
While this compound remains a viable reagent for straightforward applications, its MIDA boronate derivative represents a superior, problem-solving alternative for modern synthetic chemistry. The MIDA boronate transforms a potentially unstable intermediate into a robust, reliable, and versatile building block. Its enhanced stability, ease of handling, and ability to facilitate difficult couplings via a slow-release mechanism provide a clear advantage in efficiency and reproducibility, particularly in the demanding fields of pharmaceutical discovery and complex natural product synthesis. The initial investment in the protection step is frequently repaid by higher yields, simpler purifications, and an expanded synthetic scope.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. CAS 1146616-03-6 | this compound - Synblock [synblock.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]
- 15. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 16. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


